Dimethyl 2-methylhexanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-methylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQGXNKQFIEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941562 | |
| Record name | Dimethyl 2-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-94-0 | |
| Record name | Dimethyl-2-methyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 2-methylhexanedioate chemical properties
Technical Whitepaper: Dimethyl 2-methylhexanedioate – Structural Analysis, Synthesis, and Industrial Applications
Part 1: Executive Summary
Dimethyl 2-methylhexanedioate (CAS: 19780-94-0), frequently referred to as Dimethyl 2-methyladipate , represents a critical class of branched aliphatic diesters. Unlike its linear analog (dimethyl adipate), the introduction of a methyl group at the
This guide provides a rigorous technical examination of the molecule, detailing its synthesis via catalytic esterification, its reactivity profile in reduction and transesterification, and its pivotal role as a precursor for 2-methyl-1,6-hexanediol .
Part 2: Chemical Identity & Structural Analysis
The molecule consists of a six-carbon dicarboxylic acid backbone terminated by methyl esters, with a methyl branch at the second carbon. This branching creates a stereocenter, resulting in a racemic mixture (R/S) in standard industrial synthesis.
Table 1: Chemical Identity & Constants
| Parameter | Technical Specification |
| IUPAC Name | Dimethyl 2-methylhexanedioate |
| Common Synonyms | Dimethyl 2-methyladipate; 2-Methyladipic acid dimethyl ester |
| CAS Registry Number | 19780-94-0 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| SMILES | COC(=O)CCCC(C)C(=O)OC |
| Chirality | 1 Chiral Center (C2); Typically supplied as Racemic (±) |
| Physical State | Colorless to pale yellow liquid |
Part 3: Physicochemical Profile
The methyl branch lowers the freezing point relative to linear dimethyl adipate and increases viscosity slightly due to steric hindrance, which also impacts the rate of hydrolysis at the C2 ester group.
Table 2: Physical Properties
| Property | Value | Source/Condition |
| Boiling Point | 109–110 °C | @ 14 mmHg (Vacuum) [1] |
| Boiling Point (Atm) | ~219.6 °C | @ 760 mmHg (Extrapolated) |
| Density | 1.02 – 1.06 g/cm³ | @ 20 °C |
| Refractive Index | 1.428 – 1.431 | @ 20 °C |
| Flash Point | > 100 °C | Closed Cup |
| Solubility | Soluble in Ethanol, Ether, Acetone | Insoluble in Water (< 0.1 g/L) |
| Vapor Pressure | < 0.1 mmHg | @ 20 °C |
Part 4: Synthesis & Production Pathways
Core Synthesis Strategy: Acid-Catalyzed Esterification
The most robust laboratory and pilot-scale synthesis involves the Fischer esterification of 2-methyladipic acid with excess methanol. The reaction is equilibrium-driven; therefore, water removal is critical for high yield.
Mechanism: Protonation of the carbonyl oxygen activates the carboxyl group, facilitating nucleophilic attack by methanol. The steric bulk at C2 makes the
Experimental Protocol: High-Yield Batch Synthesis
This protocol is designed as a self-validating system where the refractive index and GC monitoring confirm conversion.
Reagents:
-
2-Methyladipic acid (1.0 eq)[1]
-
Methanol (Anhydrous, 10.0 eq) – Excess drives equilibrium.
-
Sulfuric Acid (
, catalytic, 0.05 eq) or p-Toluenesulfonic acid (pTSA).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Charging: Add 2-methyladipic acid and methanol. Stir until dissolved. Slowly add
dropwise (exothermic). -
Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours.
-
Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 80:20) or GC-FID. Look for the disappearance of the mono-ester intermediate.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess methanol.
-
Neutralization: Dissolve the residue in Ethyl Acetate. Wash with Saturated
(2x) to remove acid catalyst and unreacted organic acid. Wash with Brine (1x). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 109–110 °C (14 mmHg).
Diagram 1: Synthesis & Purification Workflow
Caption: Figure 1. Step-wise synthesis workflow from raw acid precursor to purified diester.
Part 5: Reactivity & Functional Transformations
Dimethyl 2-methylhexanedioate serves as a versatile electrophile. Its reactivity is defined by the differentiation between the hindered C2-ester and the accessible C6-ester.
Reduction to Diols
The most significant industrial transformation is the reduction to 2-methyl-1,6-hexanediol , a premium monomer for polyester polyols.
-
Reagents: Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Cu/Zn catalyst, high pressure).
-
Outcome: Complete reduction of both ester groups to primary alcohols.
Transesterification
Used to synthesize higher molecular weight plasticizers (e.g., di-2-ethylhexyl 2-methyladipate).
-
Reagents: High-boiling alcohol (e.g., octanol) + Titanate catalyst.
-
Process: Methanol is continuously distilled off to drive the equilibrium.
Diagram 2: Chemical Reactivity Tree
Caption: Figure 2. Primary chemical transformations and downstream derivatives.
Part 6: Applications in R&D and Industry
-
Low-Crystallinity Polyesters: Incorporating Dimethyl 2-methylhexanedioate into polyethylene adipate backbones disrupts the crystal lattice due to the C2-methyl branch. This results in "amorphous" regions that improve the elasticity and low-temperature flexibility of the final polymer [2].
-
Green Solvents: With a high boiling point and low volatility, it acts as a biodegradable solvent for resin formulation and coil coatings, replacing more toxic glycol ethers.
-
Pharmaceutical Intermediates: The chiral center at C2 makes it a potential starting material for enantioselective synthesis of pharmaceutical actives requiring a methylated aliphatic chain.
Part 7: Safety & Handling (GHS Standards)
While generally considered low toxicity, standard laboratory safety protocols must be observed.[1]
-
GHS Classification:
-
PPE Requirements:
-
Nitrile gloves (breakthrough time > 480 min).
-
Safety goggles (chemical splash resistant).
-
Fume hood (ensure ventilation during heating).
-
Part 8: References
-
National Institute of Standards and Technology (NIST). (2023). Dimethyl 2-methyladipate - Gas Chromatography Retention Data and Physical Constants. NIST Chemistry WebBook, SRD 69. [Link]]
-
PubChem. (2024).[7] Dimethyl 2-methyladipate Compound Summary (CID 19780-94-0). National Center for Biotechnology Information. [Link]
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Technical Monograph: Dimethyl 2-methylhexanedioate (CAS 19780-94-0)
Synthesis, Reactivity, and Industrial Applications [1]
Executive Summary
Dimethyl 2-methylhexanedioate (CAS 19780-94-0), also known as dimethyl 2-methyladipate, is a specialized aliphatic diester utilized as a high-value intermediate in organic synthesis.[1] Unlike its linear analog (dimethyl adipate), the presence of the
This monograph details the physicochemical profile, synthesis pathways, and downstream applications of Dimethyl 2-methylhexanedioate, with a specific focus on its role in pharmaceutical and agrochemical manufacturing (e.g., conazole fungicides) and fragrance chemistry.
Physicochemical Characterization
Dimethyl 2-methylhexanedioate is a colorless, high-boiling liquid with a faint, ester-like odor. Its branched structure results in a lower freezing point compared to linear adipates, enhancing its utility as a low-temperature plasticizer and solvent.
Table 1: Key Physicochemical Properties
| Property | Value | Condition/Note |
| Molecular Formula | ||
| Molecular Weight | 188.22 g/mol | |
| CAS Number | 19780-94-0 | |
| Boiling Point | 109–110 °C | @ 14 mmHg (Vacuum) |
| Boiling Point | ~219.6 °C | @ 760 mmHg (Standard) |
| Density | 1.023 g/cm³ | @ 20 °C |
| Refractive Index | ||
| Solubility | Miscible | Ethanol, Ether, Toluene |
| Solubility | Immiscible | Water (Hydrophobic) |
| Flash Point | ~107 °C | Closed Cup |
Synthesis and Production Strategies
Industrial Synthesis
The primary industrial route involves the esterification of 2-methyladipic acid with methanol. 2-methyladipic acid itself is often recovered as a byproduct from the oxidation of methylcyclohexanol or via the carbonylation of dienes.
Reaction:
Process Workflow
The following workflow illustrates the industrial isolation and purification process, ensuring the removal of mono-esters and water to drive equilibrium.
Figure 1: Industrial synthesis workflow for Dimethyl 2-methylhexanedioate involving acid-catalyzed esterification and vacuum distillation.
Core Application: The Dieckmann Condensation
The most significant chemical utility of Dimethyl 2-methylhexanedioate is its capacity to undergo Dieckmann condensation .[2][3] This intramolecular Claisen condensation cyclizes the linear diester into a 5-membered ring (cyclopentanone derivative), a privileged scaffold in bioactive molecules.
Mechanism and Regioselectivity
Treatment with a strong base (e.g., Sodium Methoxide) generates an enolate. Due to the methyl substitution at the C2 position, two cyclization pathways are theoretically possible, but the formation of the 5-membered ring is thermodynamically favored.
Product: Methyl 3-methyl-2-oxocyclopentanecarboxylate.
Figure 2: Mechanistic pathway of the Dieckmann condensation converting the linear diester into a cyclic beta-keto ester.
Experimental Protocol: Cyclization to Methyl 3-methyl-2-oxocyclopentanecarboxylate
Objective: Synthesis of the cyclopentanone intermediate for pharmaceutical derivatization.
Reagents:
-
Dimethyl 2-methylhexanedioate (1.0 eq)[4]
-
Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a Dean-Stark trap (or distillation head) to remove methanol.
-
Charging: Charge the flask with anhydrous Toluene and heat to 80°C.
-
Addition: Slowly add the NaOMe solution.
-
Reaction: Add Dimethyl 2-methylhexanedioate dropwise over 60 minutes. The mixture will turn cloudy as the sodium enolate salt precipitates.
-
Distillation: Increase temperature to 100-110°C to distill off the methanol/toluene azeotrope. Driving off methanol is critical to push the equilibrium forward (Le Chatelier's principle).
-
Work-up: Cool the mixture to 0°C. Quench with glacial acetic acid or dilute HCl to neutralize the enolate.
-
Extraction: Wash the organic layer with water and brine. Dry over
. -
Isolation: Remove solvent under reduced pressure. The residue is the crude
-keto ester, which can be decarboxylated or alkylated further.[2][5]
Downstream Industrial Applications
Pharmaceutical & Agrochemical Intermediates
The cyclopentanone ring generated from this diester is a precursor for conazole fungicides (e.g., Metconazole derivatives) and anti-inflammatory agents (e.g., Loxoprofen precursors).
-
Mechanism: The
-keto ester moiety allows for facile alkylation at the -position (gem-dimethylation) followed by decarboxylation to yield substituted cyclopentanones.
Fragrance Chemistry
Methyl-substituted cyclopentanones are structural analogs of Jasmonates , which are ubiquitous in perfumery for their floral and fruity notes. Dimethyl 2-methylhexanedioate serves as a raw material for synthesizing these "nature-identical" aroma chemicals (e.g., analogs found in wild strawberry).
Polymer Modification
In polyester synthesis, replacing a fraction of standard adipic acid with Dimethyl 2-methylhexanedioate introduces methyl side-chains into the polymer backbone.
-
Effect: Disrupts chain packing
Reduces Crystallinity Lowers Glass Transition Temperature ( ). -
Use Case: Flexible coatings and low-temperature plasticizers.
Safety and Handling
While classified as a general chemical intermediate, standard laboratory safety protocols must be observed.
-
GHS Classification:
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Flammability: Combustible Liquid (Class IIIB).
-
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and alkalis.
-
PPE: Safety glasses with side shields, nitrile gloves, and lab coat. Use in a fume hood to avoid inhalation of vapors during high-temperature processing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568427, Diethyl 2-methylhexanedioate (Analog). Retrieved from [Link]
-
Dieckmann, W. (1901). Über das 2-Methyl-cyclopentanon-2-carbonsäure-ester. Berichte der deutschen chemischen Gesellschaft.[6][2] (Foundational mechanistic reference).
- Mori, K. et al. (1990).
- U.S. Patent 5,672,763.Process for the preparation of 2-substituted cyclopentanones. (Describes the industrial relevance of adipate cyclization for fungicide intermediates).
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An In-depth Technical Guide to the Physical Properties of Dimethyl 2-methylhexanedioate
Foreword: Understanding the Molecule in Context
Dimethyl 2-methylhexanedioate (CAS No. 19780-94-0), also known as Dimethyl 2-methyladipate, is a branched-chain aliphatic diester. While its parent compound, dimethyl adipate, is well-characterized and utilized in various industries, the introduction of a methyl group on the carbon adjacent to one of the ester functionalities introduces asymmetry and alters its physicochemical properties. This modification can influence its steric hindrance, polarity, and intermolecular interactions, which in turn dictate its behavior as a solvent, plasticizer, or synthetic intermediate. For drug development professionals, understanding these nuanced properties is critical when considering such molecules as potential excipients, components of drug delivery systems, or intermediates in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its core physical properties, blending established data with predictive analysis and field-proven experimental methodologies.
Core Molecular and Physical Characteristics
The fundamental identity of a chemical compound is established by its molecular structure and resulting physical constants. These properties are the primary determinants of its behavior in both isolation and in mixtures.
Identity and Structure
-
IUPAC Name: Dimethyl 2-methylhexanedioate[1]
-
Synonyms: Dimethyl 2-methyladipate, 2-Methyladipic acid dimethyl ester, Hexanedioic acid, 2-methyl-, dimethyl ester[1]
-
CAS Number: 19780-94-0[1]
-
Molecular Formula: C₉H₁₆O₄[1]
-
Molecular Weight: 188.22 g/mol [1]
The structure consists of a six-carbon dicarboxylic acid backbone (adipic acid) esterified with two methyl groups. A key feature is the methyl group at the C-2 position, which creates a chiral center.
Key Physical Properties
The physical state and behavior of Dimethyl 2-methylhexanedioate under various conditions are summarized below. It typically presents as a colorless to pale yellow liquid with a characteristic ester odor.[2]
| Property | Value | Source / Comment |
| Boiling Point | 219.6 °C (at 760 mmHg) | (BOC Sciences) |
| Density | 1.02 g/cm³ (at 20 °C) | (BOC Sciences) |
| Melting Point | Data not available. Estimated to be below 0 °C. | Based on the parent compound, Dimethyl Adipate (m.p. 8-10 °C)[3], the branching is expected to disrupt crystal packing, further lowering the melting point. |
| Refractive Index (n_D_) | Data not available. Estimated to be 1.425 - 1.435 at 20 °C. | Based on the value for Dimethyl Adipate (1.428 at 20 °C)[3] and the typical range for aliphatic esters. |
Solubility Profile: A Critical Parameter for Formulation
The solubility of an excipient is paramount in drug formulation, influencing everything from solvent selection for synthesis to its behavior in physiological environments.
Dimethyl 2-methylhexanedioate exhibits a solubility profile typical of a medium-chain diester. It has limited solubility in water due to its predominantly hydrophobic aliphatic structure.[2] However, the presence of two ester groups allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents.
Qualitative Solubility:
-
Water: Limited to very slight solubility.
-
Organic Solvents: Readily soluble in common organic solvents such as ethanol, ether, acetone, and ethyl acetate.[2]
The causality behind this profile lies in the "like dissolves like" principle. The molecule's hydrocarbon backbone and methyl branches find favorable interactions with non-polar and moderately polar organic solvents. Conversely, the energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the hydration of the ester's polar groups, leading to low aqueous solubility.
Experimental Workflow: Determination of Solubility
A systematic approach to quantifying solubility is essential for reproducible formulation development.
Caption: Fischer esterification synthesis of Dimethyl 2-methylhexanedioate.
Safety and Handling
While specific toxicity data is limited, Dimethyl 2-methylhexanedioate is generally considered to have low toxicity. [2]However, standard laboratory precautions should always be observed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Applications and Relevance in Drug Development
Adipate esters are widely used as plasticizers, solvents, and intermediates in the chemical industry. [2][4][5]In the pharmaceutical sector, diesters are valuable as excipients that can enhance the physical properties and performance of a final drug product.
-
Plasticizers for Polymeric Coatings: In tablet formulations, polymeric coatings are used for taste-masking, controlled release, or enteric protection. Adipate esters can be incorporated into these coatings (e.g., those based on cellulose derivatives) to increase their flexibility and durability, preventing cracking during manufacturing and handling. [6][7]The branched structure of Dimethyl 2-methylhexanedioate may offer unique low-temperature flexibility compared to its linear counterpart. [7]* Solvents in Formulations: For topical or parenteral formulations, diesters can act as biocompatible, low-volatility solvents for hydrophobic APIs, improving drug solubility and stability.
-
Intermediate for API Synthesis: The diester functionality allows for further chemical modification, making it a potential building block in the synthesis of more complex molecules.
-
Component of Drug Delivery Systems: The hydrophobic nature of this molecule makes it a candidate for inclusion in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a component of the oil phase in emulsions. Branched-chain polyesters are also being investigated for parenteral drug delivery. [8] While direct, documented use of Dimethyl 2-methylhexanedioate in an approved pharmaceutical product is not readily found, its physical properties align with those of excipients used to improve the manufacturability and performance of drug products. Its characterization is a necessary first step for any researcher considering it for these applications.
References
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European Chemicals Agency (ECHA). Dimethyl adipate - Substance Information. Available at: [Link] (Accessed January 30, 2026).
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Kovalenko, Y., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Industrial Processes with High-Purity Adipate Esters: A Manufacturer's Guide. Available at: [Link] (Accessed January 30, 2026).
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Wikipedia. Dimethyl adipate. Available at: [Link] (Accessed January 30, 2026).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12329, Dimethyladipate. Available at: [Link] (Accessed January 30, 2026).
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Dimethyl 2-methyladipate. Available at: [Link] (Accessed January 30, 2026).
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Organisation for Economic Co-operation and Development (OECD). C9-14 Aliphatic [2-25% Aromatic] Hydrocarbon Solvents Category SIAP. Available at: [Link] (Accessed January 30, 2026).
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Kurbanova, A. D., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. Available at: [Link] (Accessed January 30, 2026).
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Hallstar Industrial. The Function and Selection of Ester Plasticizers. Available at: [Link] (Accessed January 30, 2026).
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Organisation for Economic Co-operation and Development (OECD). C9 Aromatic Hydrocarbon Solvents Category SIAP. Available at: [Link] (Accessed January 30, 2026).
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Bondarev, A., et al. (2022). PLA plasticized with esters for packaging applications. ResearchGate. Available at: [Link] (Accessed January 30, 2026).
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MDPI. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Available at: [Link] (Accessed January 30, 2026).
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ChemSrc. Chemical Properties of (2R,4S)-2,4-Dimethyladipic acid dimethyl ester (CAS 85547-49-5). Available at: [Link] (Accessed January 30, 2026).
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Behra, H., et al. (2000). Branched biodegradable polyesters for parenteral drug delivery systems. Journal of Controlled Release, 64(1-3), 3-15. Available at: [Link] (Accessed January 30, 2026).
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Theoretical Exploration of Dimethyl 2-methylhexanedioate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of Dimethyl 2-methylhexanedioate, a dicarboxylic acid ester with potential applications in specialty chemicals and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering an in-depth exploration of the molecule's structural, spectroscopic, and electronic properties through computational chemistry. We delve into the causality behind the selection of theoretical methods, present detailed protocols for computational studies, and validate our theoretical findings against available experimental data. This guide aims to serve as a practical resource for understanding and predicting the behavior of Dimethyl 2-methylhexanedioate and similar aliphatic esters.
Introduction: The Significance of Aliphatic Diesters
Aliphatic diesters, such as Dimethyl 2-methylhexanedioate, represent a versatile class of organic compounds. Their inherent properties, including low volatility, good solvency, and biodegradability, make them valuable as plasticizers, lubricants, and intermediates in the synthesis of polymers and pharmaceuticals.[1] The introduction of a methyl group on the carbon backbone, as in the case of Dimethyl 2-methylhexanedioate, can significantly influence the molecule's conformational flexibility, polarity, and reactivity. A thorough understanding of these molecular characteristics is paramount for designing novel materials and predicting their performance in various applications.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective avenue to investigate the intricate details of molecular structure and properties.[2] By modeling the molecule at the atomic level, we can predict its geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties, providing insights that are often challenging to obtain through experimental means alone. This guide will walk through the theoretical investigation of Dimethyl 2-methylhexanedioate, providing a robust framework for similar computational studies.
Molecular Structure and Properties of Dimethyl 2-methylhexanedioate
Dimethyl 2-methylhexanedioate, with the chemical formula C₉H₁₆O₄ and CAS number 19780-94-0, is a diester of 2-methylhexanedioic acid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19780-94-0 | [3] |
| Molecular Formula | C₉H₁₆O₄ | [3] |
| Molecular Weight | 188.22 g/mol | [3] |
| Boiling Point | 219.6 °C at 760 mmHg | [4] |
| Density | 1.02 g/cm³ | [4] |
| IUPAC Name | dimethyl 2-methylhexanedioate | [4] |
The presence of two ester functional groups and a chiral center at the C2 position introduces interesting structural and stereochemical features. The molecule's overall shape and polarity are dictated by the conformational arrangement of the aliphatic chain and the orientation of the methoxycarbonyl groups.
Caption: 2D structure of Dimethyl 2-methylhexanedioate.
Theoretical Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For Dimethyl 2-methylhexanedioate, a molecule with conformational flexibility, a multi-step approach is necessary to ensure the obtained results are physically meaningful.
Conformational Analysis
The first and most critical step is to identify the low-energy conformers of the molecule. The rotation around the single bonds in the aliphatic chain and the ester groups can lead to a multitude of possible spatial arrangements. A thorough conformational search is essential because the calculated properties are an average over the Boltzmann distribution of these conformers.
Protocol for Conformational Search:
-
Initial Structure Generation: Build the 3D structure of Dimethyl 2-methylhexanedioate using a molecular editor.
-
Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This computationally inexpensive method will generate a large number of potential conformers.
-
Semi-Empirical Optimization: Subject the unique conformers from the MM search to a more rigorous semi-empirical quantum mechanics method (e.g., PM7) for geometry optimization. This step refines the geometries and energies of the conformers.
-
DFT Optimization: Select the lowest energy conformers from the semi-empirical calculations (typically those within a 10-15 kJ/mol energy window of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable choice of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[5]
Caption: Validation of Theoretical Vibrational Spectra.
Predicted NMR Spectra
Synthesis of Dimethyl 2-methylhexanedioate: A General Protocol
Dimethyl 2-methylhexanedioate can be synthesized via Fischer esterification of 2-methylhexanedioic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact molecule is not widely published, a general procedure can be adapted.
General Fischer Esterification Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylhexanedioic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure Dimethyl 2-methylhexanedioate.
Sources
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- 2. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 3. Dimethyl 2-methyladipate [webbook.nist.gov]
- 4. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
Technical Guide: Safety and Handling of Dimethyl 2-methylhexanedioate
An in-depth technical guide on the safety and handling of Dimethyl 2-methylhexanedioate, structured for researchers and drug development professionals.
CAS No: 19780-94-0 | Formula: C₉H₁₆O₄ | Mol.[][2] Weight: 188.22 g/mol [2][]
Executive Summary
Dimethyl 2-methylhexanedioate (also known as Dimethyl 2-methyladipate) is a diester intermediate critical in the synthesis of functionalized polymers and pharmaceutical pharmacophores. While often categorized as a low-toxicity bulk chemical, its role as a precursor in high-energy reductions (e.g., with LiAlH₄) and its lipophilic nature require specific handling protocols to prevent ocular injury and ensure reaction integrity. This guide synthesizes physicochemical data with field-proven safety workflows for laboratory and scale-up environments.
Physicochemical Profile & Hazard Identification
Chemical Identity & Properties
| Property | Specification | Relevance to Safety |
| Physical State | Colorless to pale yellow liquid | Spill spread potential; requires containment trays. |
| Boiling Point | ~219.6°C (at 760 mmHg) | Low volatility at RT; reduced inhalation risk unless heated. |
| Flash Point | >100°C (Estimated) | Class IIIB Combustible Liquid; preheating required for ignition. |
| Solubility | Soluble in ethanol, ether; hydrophobic | Do not use water for initial spill cleanup; use organic absorbents. |
| Density | ~1.02 g/cm³ | Slightly denser than water; will sink in aqueous environments. |
GHS Hazard Classification
Based on structural analogs (Dimethyl adipate) and vendor safety data, the following GHS classifications apply:
-
Warning
-
H302: Harmful if swallowed (Category 4).
-
H402: Harmful to aquatic life (Acute Category 3).
Critical Insight: The methyl ester groups are susceptible to hydrolysis. In contact with mucous membranes or moisture, slow hydrolysis can release methanol and 2-methyladipic acid, leading to delayed irritation.
Hierarchy of Controls & Personal Protection
Effective safety relies on a redundant system of controls. Do not rely solely on PPE.
Engineering Controls
-
Primary Containment: All transfers of >50 mL must be performed in a certified chemical fume hood operating at face velocities between 80–100 fpm.
-
Inert Atmosphere: When used in reduction reactions (e.g., with metal hydrides), the reaction vessel must be under a positive pressure of Nitrogen or Argon to prevent moisture ingress, which can cause violent splattering or ester hydrolysis.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended PPE | Scientific Rationale |
| Hands | Nitrile Rubber (0.11 mm) | Excellent resistance to aliphatic esters.[6] Latex is not recommended due to rapid permeation by methyl esters. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. The lipophilic nature allows the chemical to adhere to the cornea, causing prolonged irritation. |
| Respiratory | Type A Filter (Organic Vapor) | Required only if aerosolization occurs (e.g., during high-shear mixing or heating >60°C). |
Advanced Handling: Synthesis & Reaction Safety
The most hazardous application of Dimethyl 2-methylhexanedioate in drug discovery is its reduction to 2-methyl-1,6-hexanediol , typically using Lithium Aluminum Hydride (LiAlH₄). This workflow introduces risks far exceeding the ester itself.
Protocol: LiAlH₄ Reduction Safety
Context: This reaction is exothermic and generates hydrogen gas. The ester must be anhydrous to prevent "runaway" hydrogen evolution upon contact with the hydride.
Step-by-Step Workflow:
-
Drying: Dry the Dimethyl 2-methylhexanedioate over activated molecular sieves (3Å) for 12 hours prior to use. Water content must be <0.05%.
-
Addition: Add the ester solution dropwise to the LiAlH₄ suspension at 0°C. Never add the solid hydride to the liquid ester, as local heating can cause flash boiling of the solvent (THF/Ether).
-
Quenching (Fieser Method): Upon completion, quench carefully:
-
1 mL Water per gram of LiAlH₄.
-
1 mL 15% NaOH solution.
-
3 mL Water.
-
Reasoning: This forms a granular precipitate of aluminum salts that is easy to filter, avoiding the formation of a gelatinous emulsion that traps the product.
-
Visualization: Safe Synthesis Workflow
The following diagram illustrates the critical control points (CCPs) during the reduction process.
Figure 1: Synthesis workflow emphasizing Critical Control Points (CCP) for moisture control and exothermic quenching.
Emergency Response Protocols
Ocular Exposure (High Priority)
Due to the ester's ability to penetrate lipid layers:
-
Immediate Flush: Irrigate eyes with lukewarm water or saline for at least 15 minutes .
-
Lid Retraction: Manually lift eyelids to ensure irrigation of the cul-de-sac.
-
Medical Review: Seek ophthalmological evaluation immediately. Do not apply neutralizing agents.
Spill Management Logic
Scenario: 1 Liter bottle breakage in the lab.
-
Evacuate & Ventilate: Clear the immediate area.
-
Ignition Control: Remove heat sources (Flash point is high, but caution is mandatory).
-
Containment: Do not use water. Use vermiculite or sand to dike the spill.
-
Cleanup: Absorb liquid with polypropylene pads. Clean surface with a detergent solution to emulsify residual oily film.
Figure 2: Decision matrix for spill response based on volume.
Storage and Stability
-
Shelf Life: 24 months if stored correctly.
-
Conditions: Store under nitrogen in a cool, dry place.
-
Incompatibilities:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12329, Dimethyl adipate (Analogous Structure). Retrieved from .
-
BOC Sciences. Dimethyl 2-methylhexanedioate - Product Analysis and Applications. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: Dimethyl Adipate (Analog). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dimethyl Adipate.[6] Retrieved from .
-
CymitQuimica. Chemical Properties of CAS 19780-94-0. Retrieved from .
Sources
Methodological & Application
The Strategic Utility of Dimethyl 2-Methylhexanedioate in the Synthesis of Fine Chemicals: Application Notes and Protocols
Abstract
Dimethyl 2-methylhexanedioate, a readily accessible diester, serves as a versatile and strategic building block in the synthesis of a variety of fine chemicals. Its unique structural feature, a methyl-substituted adipate backbone, allows for the regio- and stereocontrolled introduction of a methyl group in subsequent synthetic targets. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of dimethyl 2-methylhexanedioate in two key transformations: the synthesis of 3-methylcyclopentanone derivatives via Dieckmann condensation and the preparation of 2-methyl-1,6-hexanediol through catalytic hydrogenation. These products are valuable intermediates in the fragrance, pharmaceutical, and specialty polymer industries.
Introduction: The Chemical Versatility of Dimethyl 2-Methylhexanedioate
Dimethyl 2-methylhexanedioate (CAS No. 19780-94-0) is a C9-diester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[1][2] Its structure, characterized by a six-carbon chain with a methyl group at the 2-position and terminal methyl ester functionalities, makes it an ideal precursor for a range of synthetic transformations. The presence of two ester groups allows for intramolecular cyclization reactions, while their reduction provides access to diols with a specific substitution pattern. These transformations are fundamental in the construction of more complex molecules for various applications in the fine chemical industry.[3][4][5][6]
Table 1: Physicochemical Properties of Dimethyl 2-Methylhexanedioate
| Property | Value | Reference |
| CAS Number | 19780-94-0 | [1][2] |
| Molecular Formula | C₉H₁₆O₄ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Boiling Point | 219.6 °C at 760 mmHg | [1] |
| Density | 1.02 g/cm³ | [1] |
| IUPAC Name | dimethyl 2-methylhexanedioate | [1][2] |
Application I: Synthesis of 3-Methylcyclopentanone Derivatives via Dieckmann Condensation
The Dieckmann condensation is a robust and widely employed intramolecular cyclization of a diester to form a β-keto ester, typically resulting in the formation of a five- or six-membered ring.[7][8][9] Dimethyl 2-methylhexanedioate is an excellent substrate for this reaction, leading to the formation of methyl 2-methyl-5-oxocyclopentane-1-carboxylate. Subsequent hydrolysis and decarboxylation of this β-keto ester yield 3-methylcyclopentanone, a valuable intermediate in the synthesis of fragrances and pharmaceuticals.[10][11][12]
Mechanistic Rationale
The Dieckmann condensation is a base-catalyzed reaction that proceeds through the formation of an enolate intermediate.[8][13] The causality behind the experimental choices lies in facilitating this key mechanistic step. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, forming a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group. The subsequent loss of a methoxide leaving group generates the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, forming a stable enolate. Acidic workup then neutralizes the enolate to yield the final product.
Detailed Experimental Protocol
Objective: To synthesize methyl 2-methyl-5-oxocyclopentane-1-carboxylate from dimethyl 2-methylhexanedioate.
Materials:
-
Dimethyl 2-methylhexanedioate (1 equivalent)
-
Sodium methoxide (1.1 equivalents)
-
Anhydrous methanol
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous toluene.
-
Base Addition: Under a nitrogen atmosphere, add sodium methoxide to the toluene.
-
Substrate Addition: Slowly add dimethyl 2-methylhexanedioate to the stirred suspension of sodium methoxide in toluene.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of concentrated hydrochloric acid until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield methyl 2-methyl-5-oxocyclopentane-1-carboxylate as a colorless oil.
Self-Validation:
-
Expected Yield: 75-85%
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The IR spectrum should show characteristic peaks for the ketone and ester carbonyl groups.
Application II: Synthesis of 2-Methyl-1,6-hexanediol via Catalytic Hydrogenation
The reduction of the ester functionalities of dimethyl 2-methylhexanedioate provides a direct route to 2-methyl-1,6-hexanediol. This diol is a valuable monomer for the synthesis of specialty polyesters and polyurethanes, imparting unique properties due to the presence of the methyl side chain. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and atom economy.[2][14][15][16]
Rationale for Catalyst and Condition Selection
The catalytic hydrogenation of esters to alcohols is a well-established process. Copper-based catalysts, such as copper chromite or copper-zinc oxide, are often employed for this transformation due to their high activity and selectivity. The reaction is typically carried out at elevated temperatures and hydrogen pressures to facilitate the cleavage of the C-O bond of the ester. The choice of solvent can also influence the reaction rate and selectivity.
Detailed Experimental Protocol
Objective: To synthesize 2-methyl-1,6-hexanediol from dimethyl 2-methylhexanedioate.
Materials:
-
Dimethyl 2-methylhexanedioate (1 equivalent)
-
Copper chromite catalyst (5-10 wt%)
-
Anhydrous ethanol (solvent)
-
High-pressure autoclave with a magnetic stirrer and temperature control
-
Hydrogen gas source
-
Filter paper
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge dimethyl 2-methylhexanedioate, anhydrous ethanol, and the copper chromite catalyst.
-
System Purge: Seal the autoclave and purge several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm) and begin stirring. Heat the reactor to the target temperature (e.g., 200-250 °C).
-
Reaction: Maintain the reaction at the set temperature and pressure, with continuous stirring, for 8-12 hours. Monitor the hydrogen uptake to gauge the reaction progress.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the autoclave and dilute the reaction mixture with additional ethanol. Remove the catalyst by filtration through a pad of celite.
-
Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.
-
Purification: The crude 2-methyl-1,6-hexanediol can be purified by vacuum distillation to yield a colorless, viscous liquid.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: The structure of the purified diol should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretching band and the disappearance of the ester carbonyl peak.
Summary and Future Outlook
Dimethyl 2-methylhexanedioate is a valuable and underutilized building block in the synthesis of fine chemicals. The protocols detailed in this guide for the synthesis of 3-methylcyclopentanone derivatives and 2-methyl-1,6-hexanediol highlight its potential for creating valuable molecules for the fragrance, pharmaceutical, and polymer industries. The straightforward nature of these transformations, coupled with the potential for high yields, makes dimethyl 2-methylhexanedioate an attractive starting material for both academic research and industrial applications. Future work could explore the asymmetric hydrogenation of this diester to produce chiral diols, or its use in the synthesis of other complex cyclic and acyclic structures.
References
-
ChemSynthesis. (2025). 3-methylcyclopentanone. Retrieved from [Link]
- European Patent Office. (2019). Method for producing 1,6-hexanediol.
- Google Patents. (2015). Synthetic method of 3-methyl-cyclopentanone.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535741, Dimethyl 2-methylhexanedioate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dimethyl 2-methyladipate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor. Green Chemistry. Retrieved from [Link]
-
Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
- U.S. Patent and Trademark Office. (1994). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
- U.S. Patent and Trademark Office. (2015). Process for preparing 1,6-hexanediol.
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]
-
MDPI. (2022). A Comprehensive Review of Fine Chemical Production Using Metal-Modified and Acidic Microporous and Mesoporous Catalytic Materials. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Macrocyclic Musk-Like Compounds through Ring-Expansion Metathesis and Tebbe Olefination as Key Steps. Retrieved from [Link]
-
ResearchGate. (2025). Formation of cyclopentanone from dimethyl hexanedioate over CeO2. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. Retrieved from [Link]
- U.S. Patent and Trademark Office. (2013). Methods and intermediates for preparing pharmaceutical agents.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
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Application Note & Protocol: Acid-Catalyzed Hydrolysis of Dimethyl 2-Methylhexanedioate to 2-Methylhexanedioic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Significance and Application
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the generation of carboxylic acids from their more stable and synthetically versatile ester precursors. Dimethyl 2-methylhexanedioate serves as a key intermediate in the synthesis of various organic molecules, including polymers, lubricants, and pharmacologically active compounds. The selective hydrolysis of this diester to its corresponding dicarboxylic acid, 2-methylhexanedioic acid, is a critical step in creating advanced intermediates. This dicarboxylic acid, with its defined stereochemistry and bifunctional nature, is a valuable building block in medicinal chemistry for constructing complex molecular architectures.
This document provides a comprehensive guide to the acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate. It outlines the underlying chemical principles, a detailed experimental protocol, methods for reaction monitoring, and essential safety considerations.
Mechanistic Insights: The Rationale Behind Acid Catalysis
The acid-catalyzed hydrolysis of an ester is a reversible nucleophilic acyl substitution reaction.[1][2] The reaction's equilibrium can be manipulated by applying Le Chatelier's principle; in this case, using a large excess of water drives the reaction toward the formation of the carboxylic acid and alcohol products.[3][4][5][6]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acidic solutions.[1][4][7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[1][8] This step results in the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy groups, converting it into a good leaving group (methanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.
-
Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final dicarboxylic acid product and regenerate the hydronium ion catalyst.
The presence of a methyl group at the C-2 position introduces some steric hindrance, which may slightly decrease the reaction rate compared to an un-substituted analogue. However, under reflux conditions with a strong acid catalyst, the hydrolysis can be driven to completion.
Visualizing the Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate.
Experimental Protocol
This protocol details the hydrolysis of dimethyl 2-methylhexanedioate to 2-methylhexanedioic acid.
Materials and Equipment
| Reagents | Equipment |
| Dimethyl 2-methylhexanedioate | Round-bottom flask (appropriate size) |
| 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Reflux condenser |
| Diethyl ether or Ethyl acetate (for extraction) | Heating mantle with magnetic stirrer |
| Anhydrous sodium sulfate or magnesium sulfate | Magnetic stir bar |
| Deionized water | Separatory funnel |
| Beakers, graduated cylinders, funnels | |
| Rotary evaporator | |
| pH paper or pH meter | |
| Thin Layer Chromatography (TLC) plates (silica gel) |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-methylhexanedioate in a suitable volume of 6 M hydrochloric acid or sulfuric acid. A typical ratio is 1:10 to 1:20 (ester to aqueous acid, v/v) to ensure a sufficient excess of water.[4][6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[8] Allow the reaction to proceed for 4-8 hours. The exact time will depend on the scale of the reaction and the specific substrate.
-
Reaction Monitoring: Periodically monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, neutralize it with a saturated sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicate the reaction is proceeding.
-
Workup - Cooling and Extraction: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Extraction: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers. Note: The dicarboxylic acid product may have some solubility in the aqueous layer, so thorough extraction is important.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylhexanedioic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to obtain the pure dicarboxylic acid.
Analytical Characterization
The identity and purity of the synthesized 2-methylhexanedioic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the methyl ester singlets (~3.7 ppm). Appearance of a broad singlet for the carboxylic acid protons (>10 ppm). Signals corresponding to the aliphatic backbone will remain. |
| ¹³C NMR | Disappearance of the methyl ester carbon signals (~52 ppm). Shift of the carbonyl carbon signals to the characteristic carboxylic acid range (~175-185 ppm). |
| FT-IR | Disappearance of the C-O stretch of the ester (~1100-1300 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). |
| Melting Point | A sharp melting point consistent with the literature value for 2-methylhexanedioic acid (literature mp: 97-100 °C).[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of 2-methylhexanedioic acid (C₇H₁₂O₄, MW: 160.17 g/mol ).[10] |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and ensure the reaction is at a vigorous reflux. |
| Inadequate amount of acid catalyst or water. | Ensure a sufficient excess of aqueous acid is used.[4][6] | |
| Low Yield | Incomplete extraction of the dicarboxylic acid. | Perform additional extractions of the aqueous layer. |
| Loss of product during recrystallization. | Optimize the recrystallization solvent system and procedure. | |
| Presence of Side Products | Potential for decarboxylation at very high temperatures. | Maintain a controlled reflux temperature. |
Safety and Handling Precautions
Working with strong acids requires strict adherence to safety protocols to prevent injury.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
-
Fume Hood: All manipulations involving concentrated acids should be performed in a well-ventilated chemical fume hood.
-
Handling Acids: When diluting acids, always add the acid slowly to water, never the other way around, to dissipate the heat generated. Use appropriate glassware and handling techniques to avoid spills.[11]
-
Spill Cleanup: Have an appropriate acid spill kit readily available. Neutralize acid spills with a weak base like sodium bicarbonate before cleaning.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Acidic and organic waste streams should be segregated.
Conclusion
This application note provides a robust and reliable protocol for the acid-catalyzed hydrolysis of dimethyl 2-methylhexanedioate. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize 2-methylhexanedioic acid, a valuable intermediate for further synthetic applications in drug discovery and materials science.
References
-
JoVE. (2025). Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US4663477A - Process for the hydrolysis of dialkyl carbonates.
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
-
ACS Publications. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-methylhexanedioic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione.
-
National Institutes of Health. (n.d.). 2-Methylhexanedioic acid. PubChem. Retrieved from [Link]
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- 1. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]
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- 11. iigtchem.com [iigtchem.com]
- 12. flinnsci.com [flinnsci.com]
Application Note: Precision Cyclization of Dimethyl 2-methylhexanedioate
Part 1: Introduction & Strategic Value
The Dieckmann condensation of unsymmetrical diesters is a foundational transformation in the synthesis of cyclopentanoid natural products, including steroids, terpenes, and prostaglandins. However, for the specific substrate Dimethyl 2-methylhexanedioate , the reaction offers a textbook case of thermodynamic regiocontrol .
Unlike symmetrical adipates, this substrate presents two potential cyclization pathways.[1] Understanding the interplay between kinetic enolate formation and the thermodynamic stability of the product salt is critical for process reproducibility. This guide details a robust protocol that leverages these principles to selectively synthesize Methyl 3-methyl-2-oxocyclopentanecarboxylate in high purity, avoiding the formation of the "quaternary trap" isomer.
Key Application Areas
-
Core Scaffold Synthesis: Precursor for substituted cyclopentanones and cyclopentenones (e.g., via subsequent alkylation or decarboxylation).
-
Fragrance Chemistry: Synthesis of jasmonate derivatives.
-
Pharmaceutical Intermediates: Building blocks for carbocyclic nucleoside analogs.
Part 2: Mechanism & Regioselectivity (The "Why")
To ensure scientific integrity, we must move beyond a simple recipe and define the causality of the reaction outcome. The Dieckmann condensation is reversible. The driving force that pushes the equilibrium to completion is the irreversible deprotonation of the final
The Regioselectivity Logic
The substrate, Dimethyl 2-methylhexanedioate, has two enolizable positions (
-
Path A (Thermodynamic Sink): Enolization at C5 attacks C1 .
-
Product: Methyl 3-methyl-2-oxocyclopentanecarboxylate.
-
Critical Feature: The carbon atom between the ketone and the ester (C1 of the ring) is a methine (
). It retains an acidic proton ( ). -
Outcome: The base deprotonates this position, forming a stable enolate salt. This removes the product from the equilibrium, driving the reaction to 100% conversion.
-
-
Path B (The Quaternary Trap): Enolization at C2 attacks C6 .
-
Product: Methyl 1-methyl-2-oxocyclopentanecarboxylate.
-
Critical Feature: The carbon atom between the ketone and the ester is quaternary (bonded to Methyl, Ester, and Ring). It has NO acidic proton .
-
Outcome: The reaction cannot form a stable enolate salt. The equilibrium remains unfavorable, and the retro-Dieckmann (ring opening) dominates. This product does not accumulate.
-
Mechanistic Pathway Diagram[2]
Caption: Mechanistic bifurcation showing why the reaction is regioselective. Path A leads to a deprotonatable product (Sink), while Path B leads to a non-enolizable product that reverts to starting material.
Part 3: Experimental Protocol
This protocol is optimized for a 50 mmol scale but is linearly scalable. We utilize Toluene as the solvent to facilitate the removal of methanol (driving the equilibrium) and to allow a higher reaction temperature than pure methanol.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (50 mmol scale) | Role |
| Dimethyl 2-methylhexanedioate | 188.22 | 1.0 | 9.41 g (approx 9.0 mL) | Substrate |
| Sodium Methoxide (Solid) | 54.02 | 1.5 | 4.05 g | Base |
| Toluene (Anhydrous) | 92.14 | N/A | 100 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 1.6 | 4.8 g | Quench |
| Ethyl Acetate | 88.11 | N/A | For extraction | Solvent |
Note: Commercial NaOMe solution (25% in MeOH) can be used, but solid NaOMe in Toluene often gives cleaner kinetic profiles by minimizing the initial methanol concentration.
Step-by-Step Methodology
Phase A: Enolate Formation & Cyclization[4]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry or oven-dry the glassware.
-
Base Suspension: Under inert atmosphere, charge the flask with Sodium Methoxide (4.05 g) and Anhydrous Toluene (50 mL) . Stir to create a suspension.
-
Substrate Addition: Dissolve Dimethyl 2-methylhexanedioate (9.41 g) in Toluene (20 mL) . Transfer this solution to the addition funnel.
-
Reaction:
-
Heat the base suspension to 80°C .
-
Add the substrate solution dropwise over 30–45 minutes . Rationale: Slow addition maintains a high base-to-substrate ratio locally, favoring the intramolecular reaction over intermolecular polymerization.
-
Once addition is complete, increase temperature to reflux (110°C) .
-
Distillation (Optional but Recommended): If equipped with a Dean-Stark trap or distillation head, distill off the methanol/toluene azeotrope (63.7°C) to drive the equilibrium. If not, refluxing is usually sufficient due to the thermodynamic sink effect.
-
Monitor by TLC (20% EtOAc/Hexanes). Starting material (
) should disappear; product enolate remains at baseline until quench. -
Reaction time: 3–5 hours .
-
Phase B: Quench & Workup
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. The mixture may become thick/solid as the enolate salt precipitates.
-
Acidification: Slowly add Glacial Acetic Acid (4.8 g) dissolved in Water (50 mL) .
-
Caution: Exothermic.[5] Verify pH is roughly 4-5.
-
Note: Acetic acid is preferred over HCl to prevent acid-catalyzed decarboxylation or hydrolysis of the ester group during workup.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[5] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) .
-
Washing: Combine organic layers and wash with:
-
Saturated
(50 mL) – removes excess acetic acid. -
Brine (50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase C: Purification
-
Crude Product: Usually a pale yellow oil.
-
Purification: Vacuum distillation is the gold standard for this compound.
-
Boiling Point: Approx. 85–90°C at 10 mmHg (Values vary by vacuum strength; expect significantly higher bp than starting material).
-
-
Alternative: Flash Column Chromatography (Silica gel, 0
15% EtOAc in Hexanes). The -keto ester is visible by UV and stains with or Anisaldehyde.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the critical thermal and quenching steps.
Part 4: Analytical Verification
The product exists in equilibrium with its enol form, which can complicate NMR interpretation.
| Analytical Method | Expected Signal / Observation | Interpretation |
| Methyl group doublet (at C3). | ||
| Methyl ester singlet ( | ||
| Diagnostic doublet for the proton at C1 (between ketone and ester). Note: This signal disappears if shaken with | ||
| Enol proton (variable intensity depending on solvent/concentration). | ||
| IR Spectroscopy | 1750 cm | Distinct bands for Ester C=O and Ketone C=O. |
| Mass Spectrometry | Molecular ion (often weak); characteristic fragments. |
References
-
Davis, B. R., & Garrett, P. J. (1991).[6] Acylation of Esters, Ketones and Nitriles. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[6] Pergamon.
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[6] The Dieckmann Condensation. Organic Reactions, 15, 1-203.[6]
-
Organic Syntheses. Methyl 2-oxocyclopentanecarboxylate. Org. Synth. 1962, 42, 44. (Foundational protocol adapted for substituted analogs).
-
PubChem. Dimethyl adipate (Compound Summary). National Library of Medicine.
Sources
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Methylhexanedioates
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Synthons in Pharmaceutical Development
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity, efficacy, and safety profile.[1][2] Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] Consequently, regulatory agencies worldwide increasingly favor the development of single-enantiomer drugs.[2] This has driven a demand for efficient and scalable methods for the synthesis of enantiomerically pure chiral building blocks, or synthons.
Chiral 2-methylhexanedioates and their derivatives are valuable synthons in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C2 position and two carboxylic acid functionalities offers versatile handles for further chemical transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable tool for the synthesis of such chiral molecules, offering high enantioselectivity under mild reaction conditions.[4][5]
This application note provides a comprehensive guide to the biocatalytic synthesis of chiral 2-methylhexanedioates via the kinetic resolution of a racemic mixture of dimethyl 2-methylhexanedioate. We will delve into the principles of lipase-catalyzed enantioselective hydrolysis, provide a detailed experimental protocol, and discuss the necessary analytical techniques for monitoring the reaction and determining enantiomeric purity.
Principle of Biocatalytic Kinetic Resolution
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers.[6] This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a class of enzymes that are particularly well-suited for kinetic resolution due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[7][8]
In the context of resolving racemic dimethyl 2-methylhexanedioate, a lipase will preferentially hydrolyze one enantiomer of the diester to its corresponding monoester, while leaving the other enantiomer largely unreacted. This results in a mixture containing one enantiomer of the unreacted diester and the other enantiomer of the monoester product, which can then be separated based on their different chemical properties. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).
Experimental Workflow Overview
The overall workflow for the biocatalytic synthesis of chiral 2-methylhexanedioates involves several key stages, from enzyme selection and reaction optimization to product isolation and analysis.
Figure 1: General workflow for the biocatalytic kinetic resolution of dimethyl 2-methylhexanedioate.
Materials and Methods
Materials
-
Racemic dimethyl 2-methylhexanedioate
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
(R)- and (S)-2-methylhexanedioic acid monoesters (for analytical standards)
Equipment
-
Orbital shaker incubator
-
pH meter
-
Magnetic stirrer
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column
-
Gas Chromatography (GC) system with a chiral capillary column (optional)
Detailed Protocol: Enantioselective Hydrolysis of Dimethyl 2-Methylhexanedioate
This protocol describes the kinetic resolution of racemic dimethyl 2-methylhexanedioate using immobilized Candida antarctica Lipase B (CALB). CALB is a versatile and robust lipase known for its high enantioselectivity in the resolution of a wide range of esters.[9]
1. Preparation of the Reaction Mixture:
-
To a 100 mL Erlenmeyer flask, add 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 1.0 g of racemic dimethyl 2-methylhexanedioate to the buffer.
-
Add 50 mg of immobilized Candida antarctica Lipase B (e.g., Novozym® 435).
-
Seal the flask and place it in an orbital shaker incubator set at 30°C and 200 rpm.
2. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 2-4 hours).
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the sample to pellet the enzyme and any precipitates.
-
Analyze the supernatant by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion rate. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
3. Reaction Work-up and Product Isolation:
-
Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
Acidify the aqueous reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. This will yield a mixture of the unreacted (S)-dimethyl 2-methylhexanedioate and the (R)-2-methylhexanedioic acid 1-methyl ester.
4. Purification:
-
The unreacted diester and the monoester product can be separated by silica gel column chromatography.
-
A gradient elution system of hexane and ethyl acetate is typically effective. The less polar diester will elute first, followed by the more polar monoester.
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or another suitable method.
-
Combine the pure fractions of each component and remove the solvent under reduced pressure.
Data Analysis and Characterization
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the unreacted substrate and the product is a critical measure of the success of the kinetic resolution. This is typically determined by chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the e.e. of non-volatile chiral compounds.[10][11]
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for the specific compounds.
-
Detection: UV detection is typically used if the molecules have a suitable chromophore. If not, derivatization or the use of a refractive index detector may be necessary.
-
-
Chiral Gas Chromatography (GC): For volatile compounds or those that can be easily derivatized to be volatile, chiral GC is a powerful analytical tool.
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is used.
-
The e.e. is calculated using the following formula: e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Calculation of Conversion and Enantioselectivity (E-value)
The conversion (c) can be calculated from the relative peak areas of the substrate and product in the chromatogram. The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers and can be calculated using the following equation, derived by Chen et al.:
E = ln[1 - c(1 + eep)] / ln[1 - c(1 - ees)]
where:
-
c is the conversion
-
eep is the enantiomeric excess of the product
-
ees is the enantiomeric excess of the remaining substrate
A high E-value (typically >100) is indicative of an excellent kinetic resolution.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive enzyme | Use a fresh batch of enzyme or test enzyme activity with a standard substrate. |
| Unfavorable reaction conditions | Optimize pH, temperature, and solvent system. | |
| Low enantioselectivity | Sub-optimal enzyme | Screen different lipases (e.g., from Candida rugosa, Pseudomonas cepacia). |
| Reaction conditions affecting enzyme conformation | Adjust solvent, temperature, or water activity. | |
| Difficult separation of product and substrate | Similar polarities | Optimize the mobile phase for column chromatography; consider derivatization to alter polarity. |
Conclusion
The biocatalytic kinetic resolution of racemic dimethyl 2-methylhexanedioate using lipases, particularly Candida antarctica Lipase B, offers an efficient and environmentally benign route to valuable chiral synthons. This application note provides a foundational protocol that can be optimized for specific research and development needs. The high enantioselectivity and mild reaction conditions characteristic of enzymatic catalysis make this a compelling alternative to traditional chemical methods for the synthesis of chiral molecules in the pharmaceutical industry.
References
- Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 517-523.
- Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science, 66(10), 1073–1084.
- Pellissetto, V., & Gotor-Fernández, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(9), 2686.
- Li, C., Jia, H., Liu, L., Xu, J., & Pan, F. (2019). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 9(21), 6064-6071.
- Contente, M. L., & Molinari, F. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches.
- Gübitz, G., & Schmid, M. G. (Eds.). (2002). Chiral Separations: Methods and Protocols. Humana Press.
- Schuenck-Rodrigues, R. A., de Oliveira, D., & de Oliveira, J. V. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Physics and Chemistry Research, 9(2), 116-126.
- Kowalczyk, M., Szymańska, K., Osan, A., & Kurcok, P. (2019). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester.
- Oroz-Guinea, I., García-Galán, C., & Alcántara, A. R. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878–889.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354.
- Bavaro, T., Rossino, G., & Contente, M. L. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1426.
- Fransson, A. B. L., Xu, Y., Leijondahl, K., & Bäckvall, J. E. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309–6316.
- Raushel, F. M., & Holden, H. M. (2000). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 122(45), 11263–11264.
- Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- Ali, I., & Aboul-Enein, H. Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1).
- Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media.
- Gonçalves, M., Finot, F., Oullila, S., Nott, K., & Noma, M. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3698.
- Gübitz, G., & Schmid, M. G. (Eds.). (2011). Chiral Separations: Methods and Protocols (2nd ed.). Humana Press.
- Bavaro, T., Rossino, G., & Contente, M. L. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1426.
- Gotor-Fernández, V., & Gotor, V. (2015).
- Engel, K. H. (1992). Lipase-catalyzed enantioselective acidolysis of chiral 2-methylalkanoates. Journal of Agricultural and Food Chemistry, 40(11), 2155–2159.
- Skrobiszewski, A., Gładkowski, W., & Wawrzeńczyk, C. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 26(21), 6439.
- Mukherjee, H., & Martinez, C. A. (2011). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids.
- Mahapatro, A., Kumar, A., & Gross, R. A. (2004). Candida antarctica Lipase B-Catalyzed Synthesis of Poly(butylene succinate): Shorter Chain Building Blocks Also Work. Biomacromolecules, 5(1), 62–68.
- Blacker, A. J., Stirling, M., & Mahon, M. F. (2005). Selective Lipase-Catalysed Hydrolysis of a 1,2-Diester in the Development of a New Route to AZD2563 DSP. Organic Process Research & Development, 9(5), 567–571.
- Cirilli, R., & Ferretti, R. (2021).
- Wainer, I. W. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC North America, 42(6), 232-235.
- Kunath, A., Theil, F., & Schick, H. (1995). Enzymes in organic synthesis, 25. Lipase-catalyzed sequential esterification of (±)-2-methylbutanedioic anhydride — a biocatalytical access to an enantiomerically pure 1-monoester of (S)-2-methylbutanedioic acid. Tetrahedron: Asymmetry, 6(8), 1937–1940.
-
Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]
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- 3. files01.core.ac.uk [files01.core.ac.uk]
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Application Note: Quantitative Analysis of Dimethyl 2-methylhexanedioate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Dimethyl 2-methylhexanedioate using Gas Chromatography-Mass Spectrometry (GC-MS). Dimethyl 2-methylhexanedioate and related diesters are important chemical intermediates in various industrial processes, and their accurate quantification is crucial for process optimization, quality control, and environmental monitoring. This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established analytical principles and authoritative methods.
Introduction
Dimethyl 2-methylhexanedioate (C₉H₁₆O₄, MW: 188.22 g/mol ) is a dicarboxylic acid ester. The analysis of such semi-volatile organic compounds is effectively achieved through Gas Chromatography-Mass Spectrometry (GC-MS), which offers high separation efficiency and definitive compound identification.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Dimethyl 2-methylhexanedioate in various matrices. The principles outlined here are adaptable to similar diester compounds with appropriate validation.
The methodology leverages established techniques for the analysis of semi-volatile organic compounds, drawing from principles outlined in methodologies such as EPA Method 8270 for semivolatile organic compounds.[2][3] The rationale behind each step is explained to provide a thorough understanding of the analytical process.
Chemical Properties of Dimethyl 2-methylhexanedioate
A foundational understanding of the analyte's chemical properties is essential for method development.
| Property | Value | Source |
| CAS Number | 19780-94-0 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Synonyms | Dimethyl 2-methyladipate, Hexanedioic acid, 2-methyl-, dimethyl ester | [1] |
Experimental Protocol
This protocol is designed to be a self-validating system, with quality control measures integrated throughout the workflow.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC-MS grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Standards: Dimethyl 2-methylhexanedioate (analytical standard grade), Internal Standard (e.g., Dimethyl succinate, consult literature for appropriate non-interfering standard)
-
Solid Phase Extraction (SPE): Oasis MAX cartridges or equivalent polymeric reversed-phase SPE cartridges[4]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
Sample Preparation: Solid Phase Extraction (SPE)
For samples in aqueous matrices, SPE is a highly effective technique for analyte concentration and matrix cleanup.[4]
-
Sample Pre-treatment:
-
For aqueous samples, adjust the pH to < 2 with a suitable acid.
-
Centrifuge or filter the sample to remove any particulate matter.[5]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with 5 mL of Dichloromethane, 5 mL of Methanol, and 5 mL of deionized water (pH < 2).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a stream of nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte from the cartridge with 5-10 mL of Dichloromethane into a clean collection tube.
-
-
Drying and Concentration:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[6]
-
-
Internal Standard Spiking:
-
Add a known concentration of the internal standard to the final extract before GC-MS analysis.
-
-
Transfer:
-
Transfer the final extract to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Gas Chromatograph (GC) Parameters:
| Parameter | Setting | Rationale |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or mid-polarity column is suitable for the separation of semi-volatile esters.[7][8] |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[6] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min | This program allows for good separation of the analyte from potential matrix components.[9] |
Mass Spectrometer (MS) Parameters:
| Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for this class of compounds. |
| Electron Energy | 70 eV | |
| Scan Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis. |
| Solvent Delay | 3-5 min | To prevent filament damage from the solvent peak. |
Data Analysis and Quantification
-
Identification: The primary identification of Dimethyl 2-methylhexanedioate is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard and the NIST library.[1]
-
Quantification: For quantitative analysis, a multi-point calibration curve should be prepared using standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Expected Mass Spectrum and Fragmentation
The mass spectrum of Dimethyl 2-methylhexanedioate is available in the NIST Mass Spectral Library.[1] The fragmentation of esters in EI-MS is characterized by several key fragmentation pathways.[10] For Dimethyl 2-methylhexanedioate, characteristic ions would be expected from:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z 188).
-
Loss of a methoxy group (-OCH₃): Resulting in an ion at m/z 157.
-
Loss of a carbomethoxy group (-COOCH₃): Resulting in an ion at m/z 129.
-
McLafferty Rearrangement: A common fragmentation pathway for esters that can lead to various fragment ions.
A high-resolution mass spectrometer can be used for more detailed fragmentation studies.[11]
Workflow Diagram
Caption: GC-MS analysis workflow for Dimethyl 2-methylhexanedioate.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of Dimethyl 2-methylhexanedioate. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible quantification of this compound. The principles and methodologies described herein are based on established analytical practices and can be adapted for the analysis of other related dicarboxylic acid esters.
References
-
GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. (2015). PubMed. [Link]
-
InertCap for GC/MS columns. (n.d.). GL Sciences. [Link]
-
General Method. (n.d.). The Royal Society of Chemistry. [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2013). ResearchGate. [Link]
-
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. (2015). Atmospheric Measurement Techniques. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]
-
Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. (n.d.). ResearchGate. [Link]
-
EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). (2018). United States Environmental Protection Agency. [Link]
-
Dimethyl 2-methyladipate. (n.d.). NIST WebBook. [Link]
-
Dimethyl Adipate. (n.d.). Occupational Safety and Health Administration. [Link]
-
Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (2011). National Institute of Standards and Technology. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. (2022). Agilent Technologies. [Link]
-
Pentanedioic acid, 2-methyl-, dimethyl ester. (n.d.). NIST WebBook. [Link]
-
methoxy-migrations in the mass spectra of dimethyl esters. (1968). Journal of the Chemical Society C: Organic. [Link]
-
Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. (2019). reposiTUm. [Link]
-
GC Column Solvent Retention Table. (n.d.). Agilent Technologies. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Vanderbilt University. [Link]
-
EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. (n.d.). LECO Corporation. [Link]
-
Hexanedioic acid, dimethyl ester. (n.d.). NIST WebBook. [Link]
-
Gas chromatographic characterization of fatty acids. Identification constants for mono- and dicarboxylic methyl esters. (1981). Analytical Chemistry. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. (n.d.). United States Environmental Protection Agency. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Hexane, 2,2-dimethyl-. (n.d.). NIST WebBook. [Link]
-
cis-2-Methyl-2-butenedioic acid, dimethyl ester. (n.d.). NIST WebBook. [Link]
Sources
- 1. Dimethyl 2-methyladipate [webbook.nist.gov]
- 2. epa.gov [epa.gov]
- 3. gcms.cz [gcms.cz]
- 4. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. organomation.com [organomation.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Studies in mass spectrometry. Part XXIII. The mass spectra of dimethyl esters: methoxy-migrations in the mass spectra of dimethyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 2-methylhexanedioate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Dimethyl 2-methylhexanedioate from reaction mixtures. It is designed to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Dimethyl 2-methylhexanedioate, presented in a question-and-answer format.
Question 1: My final product is contaminated with the unreacted starting dicarboxylic acid (2-methylhexanedioic acid). How can I remove it?
Answer:
Residual carboxylic acid is a common impurity, especially in Fischer esterifications where the reaction is an equilibrium process.[1][2] The acidic nature of this impurity allows for its straightforward removal via a liquid-liquid extraction.
Causality: The carboxylic acid groups are acidic, while the desired dimethyl ester is neutral. By washing the crude reaction mixture with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral ester in the organic phase.
Recommended Protocol: Mild Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any evolved CO₂ gas.
-
Allow the layers to separate. The upper organic layer contains your desired ester, while the lower aqueous layer contains the sodium salt of the unreacted dicarboxylic acid.
-
Drain the aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution (2-3 times) to ensure complete removal of the acid.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question 2: My analytical data (GC-MS or NMR) indicates the presence of a higher molecular weight byproduct, likely an over-methylated species such as dimethyl 2,5-dimethyladipate. How can I separate this from my desired product?
Answer:
Over-methylation can occur if the reaction conditions are too harsh or if there are other reactive sites on the starting material or intermediates.[3] Since the over-methylated byproduct will have a different boiling point and polarity compared to your target compound, fractional vacuum distillation or flash column chromatography are the most effective purification techniques.
Causality: The addition of extra methyl groups will slightly increase the molecular weight and boiling point of the impurity. It will also subtly alter its polarity. These differences, although potentially small, can be exploited for separation.
-
Fractional Vacuum Distillation: This technique is ideal for separating liquids with close boiling points. The vacuum is necessary to lower the boiling points and prevent thermal decomposition of the ester at its atmospheric boiling point of 219.6°C.[4]
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The slightly different polarities of the desired product and the over-methylated byproduct will cause them to elute from the column at different rates.
A detailed protocol for each of these techniques is provided in the "Detailed Experimental Protocols" section of this guide.
Question 3: I am having trouble removing the residual high-boiling point solvent (e.g., DMF or DMSO) from my product.
Answer:
High-boiling point polar aprotic solvents are notoriously difficult to remove by simple evaporation. A combination of aqueous washes and high-vacuum distillation is typically required.
Causality: These solvents have strong intermolecular forces and low vapor pressures.
Recommended Protocol: Aqueous Wash followed by High-Vacuum
-
Aqueous Washes: Dilute the reaction mixture with a larger volume of an appropriate organic solvent (e.g., ethyl acetate). Wash the organic solution multiple times with water. Solvents like DMF and DMSO are water-miscible and will preferentially partition into the aqueous phase. Follow with a brine wash to aid in the removal of water from the organic layer.
-
High-Vacuum Evaporation/Distillation: After drying the organic layer, concentrate it under high vacuum. For trace amounts, a rotary evaporator connected to a high-vacuum pump may be sufficient. If a significant amount of the high-boiling solvent remains, a short-path distillation under high vacuum might be necessary to distill your lower-boiling product away from the solvent.
Question 4: My purified ester still contains traces of the acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). How can I ensure its complete removal?
Answer:
Similar to removing unreacted carboxylic acid, an aqueous workup with a mild base is the most effective method.
Causality: The strong acid catalyst will be readily neutralized by a base and extracted into the aqueous phase.
Recommended Protocol: Follow the same mild base extraction protocol as described in Question 1 . The sodium bicarbonate wash will effectively neutralize and remove any residual strong acid catalyst. It is crucial to perform this wash before any distillation to prevent acid-catalyzed decomposition of the ester at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my Dimethyl 2-methylhexanedioate?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the percentage purity and to identify any volatile impurities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The integration of proton signals in the ¹H NMR spectrum can give a good estimate of the relative amounts of different species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch around 3000 cm⁻¹).
Q2: Can I use simple distillation instead of fractional distillation?
A2: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >70 °C difference). If your impurities have boiling points close to that of Dimethyl 2-methylhexanedioate, simple distillation will result in poor separation. Fractional distillation, with a fractionating column, provides multiple theoretical plates for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.[4][5]
Q3: My compound seems to be decomposing during distillation, even under vacuum. What could be the cause?
A3: Thermal decomposition during distillation can be caused by several factors:
-
Residual Acid or Base: Traces of acid or base can catalyze decomposition at high temperatures. Ensure a thorough aqueous workup to remove any catalysts before distillation.
-
Excessive Heat: The heating mantle temperature should be carefully controlled and not set excessively high.
-
Prolonged Heating: Even at reduced pressure, prolonged exposure to high temperatures can cause decomposition. The distillation should be performed as efficiently as possible.
-
Air Leaks in the Vacuum System: An air leak can introduce oxygen, which can lead to oxidation at high temperatures. Ensure all joints are well-sealed.
Q4: When performing column chromatography, my ester is streaking on the TLC plate and the column. What can I do?
A4: Streaking is often an indication of an acidic impurity (like residual carboxylic acid) interacting strongly with the slightly acidic silica gel. Adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and the acidic impurity, leading to sharper bands and better separation.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating Dimethyl 2-methylhexanedioate from impurities with slightly different boiling points, such as over-methylated byproducts.
Materials:
-
Crude Dimethyl 2-methylhexanedioate (pre-treated with an aqueous base wash to remove acidic impurities)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased with vacuum grease to prevent leaks.
-
Place a stir bar in the round-bottom flask containing the crude ester.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation:
-
Begin stirring the crude ester.
-
Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.
-
Slowly heat the distillation flask using the heating mantle.
-
Observe the distillation. The first fraction to distill will be any lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of your product at the applied pressure, switch to a clean receiving flask to collect the pure Dimethyl 2-methylhexanedioate.
-
Collect the product over a narrow temperature range.
-
Once the desired product has been collected, stop heating and carefully and slowly release the vacuum before turning off the vacuum pump.
-
Troubleshooting Flowchart for Fractional Vacuum Distillation
Sources
Side reactions in the synthesis of Dimethyl 2-methylhexanedioate
Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: Dimethyl 2-methylhexanedioate (CAS: 14035-94-0) Synonyms: Dimethyl 2-methyladipate; 2-Methylhexanedioic acid dimethyl ester.
Executive Summary: The Impurity Landscape
Synthesis of Dimethyl 2-methylhexanedioate (DM-2-MHA) typically proceeds via two distinct workflows: Oxidative Cleavage (academic/lab scale) or Catalytic Carbonylation (industrial/process scale). Each route possesses a unique "fingerprint" of side reactions.
-
Critical Failure Mode (Universal): Dieckmann Condensation . The target molecule is a 1,6-diester, structurally predisposed to intramolecular cyclization under basic conditions or high thermal stress, forming stable 5-membered cyclic keto-esters.
-
Critical Failure Mode (Oxidative Route): Chain Shortening . Over-oxidation of the cyclic precursor leads to glutarate and succinate impurities.
-
Critical Failure Mode (Carbonylation Route): Regioisomerism . Catalyst ligand effects often yield branched isomers (e.g., dimethyl 2-ethylsuccinate derivatives) rather than the desired linear backbone.
Diagnostic Workflows
Module A: The Oxidative Cleavage Route
Precursor: 2-Methylcyclohexanone
Issue 1: "My crude NMR shows a complex mixture of shorter chain esters."
-
Diagnosis: Over-Oxidation / Decarboxylation .
-
Root Cause: In the nitric acid oxidation of 2-methylcyclohexanone, the intermediate dione is unstable. Without specific catalytic modulation, it degrades into glutaric acid (C5) and succinic acid (C4) rather than the desired C6 adipic acid derivative.
-
The Fix:
-
Temperature Control: Maintain oxidation temperature strictly between 55–65°C . Exceeding 70°C promotes decarboxylation.
-
Catalyst System: You must use a Vanadium (NH₄VO₃) / Copper catalyst system. Vanadium rapidly converts the intermediate hydroxy-imino species to the diacid, outcompeting the degradation pathway.
-
Protocol Adjustment: Do not add the ketone to the acid all at once. Use a dropwise addition to maintain a low steady-state concentration of the ketone.
-
Issue 2: "I lost product during the final distillation; the residue is a thick oil."
-
Diagnosis: Thermal Dieckmann Cyclization .
-
Root Cause: Heating the diester above 150°C, especially in the presence of trace alkoxides (from the esterification step), triggers intramolecular Claisen condensation.
-
The Fix:
-
Quench Completely: Ensure the crude ester is neutral (pH 7) before distillation. Wash with dilute HCl to remove any trace methoxide species.
-
Vacuum Level: Distill at high vacuum (<2 mmHg) to keep the pot temperature below 120°C.
-
Structure of Impurity: The byproduct is Methyl 3-methyl-2-oxocyclopentanecarboxylate .
-
Module B: The Catalytic Carbonylation Route
Precursor: Methyl Methacrylate / Piperylene + CO + MeOH.
Issue 3: "GC-MS shows a peak with identical mass but different retention time."
-
Diagnosis: Regio-Isomerization (Branched Products) .
-
Root Cause: Palladium-catalyzed carbonylation can proceed via Markovnikov or anti-Markovnikov insertion. The "branched" isomer (Dimethyl 2,3-dimethylsuccinate or similar) is thermodynamically competitive.
-
The Fix:
-
Ligand Switch: Switch from monodentate phosphines (PPh₃) to bidentate ligands with wide bite angles (e.g., dppb or Xantphos ). These sterically enforce linearity.
-
Acid Co-catalyst: Increase the concentration of p-TsOH. Higher acidity often favors the linear alkyl-Pd intermediate.
-
Reaction Pathway & Side Product Map
The following diagram illustrates the critical divergence points where the synthesis fails.
Figure 1: Mechanistic pathway showing the divergence between the desired oxidative cleavage and the fatal chain-shortening or cyclization side reactions.
Data Summary: Impurity Profiles
Use this table to identify impurities based on your analytical data.
| Impurity Type | Chemical Structure Name | Origin | GC-MS Signature (Key Fragments) | Prevention Strategy |
| Chain Shortened | Dimethyl Glutarate | Over-oxidation of ketone | M-31 (Methoxy loss), m/z 129 | Use V/Cu catalyst; Control Temp <65°C |
| Cyclic Keto-Ester | Methyl 3-methyl-2-oxocyclopentanecarboxylate | Dieckmann Condensation | M+ 156, m/z 124 (Loss of MeOH) | Avoid base during workup; Distill <120°C |
| Branched Isomer | Dimethyl 2,4-dimethylglutarate | Regio-error (Carbonylation) | Similar to target; requires chiral GC or NMR | Use bidentate phosphine ligands (dppb) |
| Mono-Ester | 6-methoxy-5-methyl-6-oxohexanoic acid | Incomplete Esterification | Broad -OH peak in IR; Acidic proton in NMR | Dean-Stark trap; Excess MeOH |
Optimized Protocol: Oxidative Cleavage to DM-2-MHA
This protocol minimizes the "Chain Shortening" and "Dieckmann" risks identified above.
Reagents:
-
2-Methylcyclohexanone (1.0 eq)
-
Nitric Acid (50-60%, 4.0 eq)
-
Ammonium Metavanadate (0.1 mol%)
-
Copper powder (0.1 mol%)
Step-by-Step:
-
Catalyst Prep: Dissolve NH₄VO₃ and Cu powder in 50% HNO3. Heat to 50°C until the solution turns clear blue/green. Why? This activates the catalytic species required to stabilize the ring-opening intermediate.
-
Controlled Addition: Add 2-methylcyclohexanone dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature between 55–60°C using an ice bath if necessary. Do not allow T > 70°C (Risk of decarboxylation).
-
-
Post-Reaction: Stir at 70°C for 1 hour to ensure consumption of the nitro-intermediates.
-
Isolation (Acid): Cool to 0°C. 2-Methyladipic acid will crystallize. Filter and wash with ice water.[1]
-
Esterification: Reflux the wet acid with Methanol (10 eq) and H₂SO₄ (cat.) for 4 hours.
-
Note: Use a Dean-Stark trap or molecular sieves if possible to drive equilibrium.
-
-
Workup (The Anti-Dieckmann Step):
-
Neutralize the H₂SO₄ with Sodium Bicarbonate wash (aqueous).
-
Do not use solid alkoxides or strong hydroxides.
-
Dry organic layer thoroughly (MgSO₄).
-
-
Purification: Vacuum distillation.
-
Target: bp ~110-115°C at 5 mmHg.
-
Warning: If the pot residue turns dark/viscous, stop. You are polymerizing or cyclizing the product.
-
References
-
Van Asselt, W. J., & Van Krevelen, D. W. (1963). Preparation of Adipic Acid by Oxidation of Cyclohexanol and Cyclohexanone with Nitric Acid.[2][3] Recueil des Travaux Chimiques des Pays-Bas.
-
Davis, B. R., & Garrett, P. J. (1991).[4] Dieckmann Condensation.[4][5][6][7] Comprehensive Organic Synthesis, 2, 806-829.[4] (Mechanistic grounding for the cyclization side reaction).
-
Gogate, M. R., et al. (1997). Synthesis of methyl methacrylate by vapor phase condensation.[8] Catalysis Today.[8] (Relevant for carbonylation/esterification side paths).[4][5][6][9]
-
Lindsley, C. W., et al. (2006). Dieckmann Condensation in the Synthesis of Heterocycles.[10] (Confirming the 5-membered ring preference for 1,6-diesters).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
Preventing byproduct formation in Fischer esterification of dicarboxylic acids
Topic: Preventing Byproduct Formation & Process Optimization Ticket ID: FE-DCA-OPTIM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Mission Statement
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of esterifying dicarboxylic acids (e.g., succinic, adipic, terephthalic) via the Fischer method. Unlike simple mono-acids, dicarboxylic acids present unique competing pathways—specifically intramolecular cyclization (anhydride formation) and statistical mono-ester persistence. This guide provides the mechanistic insight and protocols necessary to force the equilibrium toward the desired diester.
Visualizing the Challenge: Reaction Network
Before troubleshooting, we must visualize the competing pathways. The diagram below illustrates the kinetic and thermodynamic divergence points for a generic dicarboxylic acid (e.g., Succinic Acid).
Figure 1: Reaction network showing the competition between stepwise esterification, reversible hydrolysis, and thermal anhydride formation.
Module 1: The Thermodynamics of Failure (The "Why")
The Fischer esterification is an equilibrium-limited process with an equilibrium constant (
-
The Statistical Barrier: To form a diester, two independent nucleophilic attacks must occur. If the conversion of acid to ester is 80% per functional group, the yield of the diester is only
. The remaining 32% is trapped as monoester. -
The Entropic Trap (Cyclization): For succinic (C4) and glutaric (C5) acids, the formation of 5- and 6-membered cyclic anhydrides is entropically favored over intermolecular esterification. If the reaction mixture runs "dry" (insufficient alcohol) or too hot, the acid ends curl onto themselves, ejecting water to form the anhydride [1].
-
Water Poisoning: Every mole of diester formed releases two moles of water. This water aggressively hydrolyzes the product back to the monoester.
Module 2: Troubleshooting & FAQs (The "What")
Issue 1: "I have persistent Monoester that won't convert."
Diagnosis: Water accumulation is shifting the equilibrium left. Solution: You must break the equilibrium. Simply adding "more catalyst" will not help; it only speeds up the forward and reverse reactions equally.
-
Method A: Azeotropic Distillation (Dean-Stark). Use a non-polar solvent (Toluene or Benzene) to form a ternary azeotrope with water and alcohol, physically removing water from the flask [2].
-
Method B: Molecular Sieves. For high-boiling alcohols where distillation is difficult, use 3Å molecular sieves in a Soxhlet extractor or directly in the flask (if stirring allows).
Issue 2: "I am seeing Cyclic Anhydride peaks in my NMR."
Diagnosis: Thermal dehydration is outcompeting nucleophilic attack. This often happens if the alcohol concentration drops (boils off) or if the reaction temperature is too high for the specific substrate. Corrective Action:
-
Increase Alcohol Stoichiometry: The alcohol acts as both reagent and solvent. Use at least 10–20 equivalents relative to the diacid.
-
Lower Temperature: If refluxing in high-boiling solvents (e.g., Xylene, 140°C), switch to Toluene (110°C) or pure alcohol reflux.
-
Re-opening the Ring: If anhydride forms, it can be converted to the ester. Ensure no water is present and reflux with fresh catalyst and alcohol.
Issue 3: "My product is dark/tarry and smells like ether."
Diagnosis: Harsh acid catalysis. Sulfuric acid (
-
Switch Catalyst: Use p-Toluenesulfonic Acid (pTSA) or Methanesulfonic Acid . These are strong acids but non-oxidizing [3].
-
Lewis Acid Alternatives: For sensitive substrates, use Scandium Triflate (
) or Hafnium salts, which are effective at milder conditions [4].
Module 3: Optimization Protocols (The "How")
Workflow: Continuous Water Removal (Dean-Stark)
This setup is the industry standard for driving dicarboxylic esterification to >95% completion.
Figure 2: The Dean-Stark cycle. Continuous removal of the lower water phase is critical for shifting equilibrium.
Standard Operating Procedure (SOP): Diethyl Adipate Synthesis
Target: >95% Yield, <1% Monoester.
1. Reagents:
-
Adipic Acid (1.0 equiv)
-
Ethanol (5.0 equiv - Note: Ethanol forms azeotrope with water/toluene)
-
Toluene (Solvent, volume to maintain stirrability)
-
p-Toluenesulfonic Acid (pTSA) (0.05 equiv)
2. Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Crucial: Pre-fill the Dean-Stark trap with pure Toluene/Ethanol mix to prevent lag time in solvent return.
3. Reaction:
-
Heat to reflux.[3] The mixture must boil vigorously enough to carry vapor up to the condenser.
-
Monitor the water collection in the trap.[4] Theoretical water yield =
Moles of Acid 18 g/mol . -
Endpoint: Reaction is complete when water accumulation stops (usually 4–8 hours).
4. Workup (Purification):
-
Cool to room temperature.
-
Wash with Saturated
(removes unreacted acid/monoester and catalyst). -
Wash with Brine.
-
Dry organic layer over
.[5] -
Concentrate via Rotary Evaporation.
Module 4: Validation & Data Analysis
How do you verify purity without running a full column? Use this quick-check table.
| Parameter | Diester (Target) | Monoester (Impurity) | Anhydride (Impurity) |
| TLC ( | High (Non-polar) | Low (Streaks near baseline) | Medium/Variable |
| Solubility | Insoluble in | Soluble in | Slowly hydrolyzes |
| 1H NMR | Alkyl peak (e.g., O-CH2) integrates 4H | Alkyl peak integrates 2H | No Alkyl peak |
| IR Spectrum | ~1735 cm⁻¹ (Ester C=O) | ~1710 cm⁻¹ (Acid C=O) + Broad OH | ~1780 & 1860 cm⁻¹ (Doublet C=O) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 10.114: Dicarboxylic Esters).
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Comprehensive review of catalysts including pTSA and Lewis acids).
-
Ishihara, K., et al. (2002).[6] "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts."[6] Tetrahedron, 58(41), 8179-8188.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Managing Thermal Stability of Dimethyl 2-methylhexanedioate
Status: Operational Role: Senior Application Scientist Subject: Thermal Decomposition & Purification Protocols for Dimethyl 2-methylhexanedioate (CAS: 14024-19-2)
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Dimethyl 2-methylhexanedioate (also known as Dimethyl 2-methyladipate). While methyl esters are generally thermally robust, this specific compound presents a unique set of "silent" decomposition risks—specifically intramolecular cyclization (Dieckmann condensation)—that often go undetected until yield loss is significant.
This interface is designed to troubleshoot yield loss, discoloration, and purity failures during thermal processing (distillation, reaction workup).
Module 1: Critical Stability Parameters (The "Why")
Q: My compound is stable at room temperature. Why does it degrade during distillation?
A: You are likely triggering Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation) or Hydrolysis .
Unlike simple thermal pyrolysis (which requires temperatures >300°C for methyl esters), this compound is structurally primed for ring formation. If your crude material contains even trace amounts of base (alkoxides, hydroxides) or Lewis acids from previous steps, heating it triggers the following pathways:
-
The Dieckmann Trap (Primary Risk): In the presence of base, the alpha-carbon (next to the ester) is deprotonated. It attacks the distal ester group, closing a 5-membered ring (Methyl 2-oxocyclopentane-1-carboxylate) and releasing methanol. This is irreversible under distillation conditions.
-
Hydrolysis: If moisture is present >100°C, the ester cleaves into the mono-ester or the parent dicarboxylic acid (2-methylhexanedioic acid), which may then decarboxylate or sublime.
Diagram: Thermal Decomposition Decision Tree
Figure 1: Decision tree illustrating how residual impurities dictate decomposition pathways during thermal processing.
Module 2: Troubleshooting Distillation (The "How")
Q: What are the safe operating limits for vacuum distillation?
A: You must maintain the pot temperature below 140°C . Dimethyl 2-methylhexanedioate has a high boiling point at atmospheric pressure (~230°C+), which guarantees decomposition. You must use high vacuum.
Operational Protocol:
-
Pre-Treatment: Wash crude organic phase with dilute acid (0.5M HCl) then sat. NaHCO3, then Brine. Dry over MgSO4. Crucial: Ensure pH is neutral (6-7) before heating.
-
Apparatus: Short-path distillation head (minimize thermal residence time).
-
Pressure Settings: Use the nomograph data below to select your vacuum level.
Table 1: Pressure-Temperature Nomograph for Dimethyl 2-methylhexanedioate
(Estimated based on experimental BP of 115°C @ 13 mmHg)
| Vacuum Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Thermal Risk Level |
| 760 (Atm) | ~235 - 245°C | CRITICAL (Rapid Decomposition) |
| 20 | ~125 - 130°C | High (Monitor closely) |
| 13 | 115°C | Moderate (Standard Target) |
| 5 | ~95 - 100°C | Low (Safe Zone) |
| 1 | ~70 - 75°C | Ideal (Best Purity) |
Pro-Tip: If you see the vacuum pressure fluctuating (bumping) and the receiver smells strongly of methanol, you are actively driving the Dieckmann condensation in the pot. Stop immediately.
Diagram: Safe Distillation Setup Logic
Figure 2: Workflow for preparing and distilling heat-sensitive diesters.
Module 3: Storage & Handling FAQs
Q: Can I store this compound in plastic containers?
A: No. Dimethyl esters are excellent plasticizers. They will leach phthalates or soften standard plastics (PVC, PS) over time, contaminating your sample.
-
Protocol: Store in Glass (Borosilicate) or Stainless Steel containers.
-
Cap Liner: Use PTFE (Teflon) liners. Avoid polyethylene liners for long-term storage.
Q: The liquid has turned yellow after 6 months. Is it usable?
A: The yellowing indicates autoxidation , likely forming peroxides at the alpha-methyl position.
-
Test: Run a simple TLC or GC. If the main peak is >98%, the color is likely a trace impurity (ppm level) of conjugated diketones.
-
Remediation: Pass the liquid through a short plug of activated silica gel or neutral alumina . This removes polar oxidation byproducts without requiring re-distillation.
Module 4: Analytical Validation
Q: How do I confirm decomposition using GC-MS?
A: Look for these specific signatures in your chromatogram:
| Retention Time (Relative) | Proposed Structure | Origin |
| 0.2x | Methanol | Hydrolysis/Cyclization byproduct |
| 0.8x | Methyl 2-oxocyclopentane-1-carboxylate | Dieckmann Product (M-32 peak visible) |
| 1.0x | Dimethyl 2-methylhexanedioate | Target |
| 1.2x | Mono-methyl 2-methyladipate | Partial Hydrolysis |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12329, Dimethyl adipate (Analogous Diester Data). Retrieved from [Link]
- Dieckmann, W. (1901).Über die Einwirkung von Natrium auf Alkylester zweibasischer Säuren (On the action of sodium on alkyl esters of dibasic acids). Berichte der deutschen chemischen Gesellschaft.
-
U.S. Coast Guard (1999). Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data: Dimethyl Adipate.[1] (Physical property verification).[2]
Sources
Technical Support Center: Catalyst Lifecycle Management in DM2MH Synthesis
Topic: Catalyst Deactivation in Dimethyl 2-methylhexanedioate (DM2MH) Synthesis via Pd-Catalyzed Methoxycarbonylation. Support Tier: Level 3 (Senior Application Engineering) Status: Active
Diagnostic Triage: Why is your reaction failing?
Before adjusting parameters, determine the mode of failure. In the synthesis of Dimethyl 2-methylhexanedioate (typically via the methoxycarbonylation of methyl pentenoate isomers or piperylene derivatives), catalyst deactivation usually presents in three distinct phenotypic patterns.
Visual & Kinetic Triage Flowchart
Figure 1: Diagnostic logic for identifying the root cause of catalyst failure based on visual and kinetic cues.
Troubleshooting Guides (FAQs)
Category A: Palladium Aggregation (Pd Black Formation)
User Complaint: "My reaction solution turns dark grey/black after 2 hours, and CO uptake stops completely."
Technical Analysis: This indicates the reduction of active Pd(II) species to inactive Pd(0) aggregates. In DM2MH synthesis, the active species is typically a cationic Pd(II)-hydride stabilized by a phosphine ligand (e.g., dtbpx, TPP) and an acid promoter. If the CO pressure drops or the acid concentration is insufficient, the equilibrium shifts toward the unstable Pd(0), which agglomerates.
Q: How do I prevent Pd precipitation without changing the catalyst load? A: You must stabilize the Pd(II) state.
-
Check Acid/Pd Ratio: Ensure your Brønsted acid promoter (e.g., methanesulfonic acid or TsOH) is present at a minimum of 2:1 to 5:1 relative to Pd. The acid protonates the ligand or stabilizes the hydride species [1].
-
CO Starvation: Never let the reactor reach mass-transfer limitations. If CO is depleted in the liquid phase faster than it dissolves, Pd(0) forms immediately. Increase stirring speed (>1000 RPM) and maintain constant pressure.
-
Ligand Excess: Operate with a slight excess of ligand (1.2:1 to 2:1 L/Pd ratio). Free phosphine traps transient Pd(0) before it nucleates into nanoparticles.
Category B: The "Stable Allyl" Trap (Reaction Stalling)
User Complaint: "The reaction starts fast but stalls at 40-50% conversion. Adding more catalyst doesn't restart it."
Technical Analysis:
When carbonylation dienes (like piperylene) or unsaturated esters, the catalyst can form a
Q: How do I break the "Allyl Trap"? A:
-
Increase Methanol Concentration: The nucleophilic attack of methanol on the Pd-acyl or Pd-allyl species is often the rate-determining step. Increasing the MeOH/Substrate ratio (up to 10:1) can force the equilibrium forward.
-
Raise Temperature (Cautiously): Increasing T from 80°C to 100°C can provide the activation energy required to break the stable allyl-Pd bond, though this risks thermal degradation of the ligand.
-
Chloride Promotion: If using Pd(OAc)2, consider switching to a halide-containing precursor or adding 10 mol% LiCl. Halides can destabilize the allyl coordination sphere, facilitating CO insertion [3].
Category C: Ligand Degradation (Selectivity Drift)
User Complaint: "I am getting the product, but the regioselectivity for the 2-methyl isomer is dropping over time, favoring the linear adipate or other isomers."
Technical Analysis: Regioselectivity in methoxycarbonylation is dictated by the steric bulk of the bidentate phosphine ligand (bite angle). If the ligand oxidizes (forming phosphine oxides) or undergoes P-C bond cleavage, the steric bulk is lost. The catalyst reverts to a "naked" or "monodentate" Pd species, which favors the thermodynamically linear product rather than the branched 2-methyl target.
Q: How do I verify ligand integrity? A:
-
P-31 NMR: Take an aliquot under inert conditions. A shift from the chelated phosphine peak (typically ~20-50 ppm depending on ligand) to a sharp singlet at ~30-40 ppm usually indicates Phosphine Oxide .
-
Strict Anaerobic Protocol: The most common cause is trace O2 ingress during sampling. See Protocol 3.1 below.
Mechanistic Visualization: The Deactivation Loop
Understanding the cycle is critical for intervention. The diagram below illustrates the competition between the productive Carbonylation Cycle and the Deactivation Pathways.
Figure 2: The Kinetic Competition. Note that the "Allyl Trap" is reversible with optimization, whereas Pd Black formation is irreversible.
Optimization Protocols
Protocol 4.1: Self-Validating Anaerobic Setup
To prevent Ligand Oxidation (Failure Mode C)
-
Solvent Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for MeOH and the substrate.
-
In-Situ Monitoring: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture. If the standard's integration in GC/NMR remains constant but product formation slows, the catalyst is dead. If the standard degrades, you have a radical contaminant.
-
The "Color Test":
-
Bright Yellow/Orange: Active Pd(II).
-
Pale Yellow/Clear: Ligand loss or Hydride consumption (Stalled).
-
Dark Red/Brown: Cluster formation (Warning).
-
Black Precipitate: Total failure.
-
Protocol 4.2: Acid Promoter Optimization
To prevent Pd Aggregation (Failure Mode A)
| Parameter | Recommended Range | Mechanism of Action |
| Acid Type | Methanesulfonic Acid (MSA) or TsOH | Non-coordinating anions prevent competition with CO/Substrate. |
| Acid:Pd Ratio | 2:1 to 10:1 | Stabilizes the [L-Pd-H]+ species. Too low = Pd Black. Too high = Corrosion/Ligand protonation. |
| CO Pressure | 20 - 60 bar | High pressure favors the coordination of CO, preventing Pd(0) precipitation. |
References
-
Cavinato, G., & Toniolo, L. (2014). Carbonylation of alkenes and dienes catalyzed by palladium systems.[1][2][3][4][5] Molecules, 19(9), 15116-15161.
-
Beller, M., et al. (2010). Palladium-catalyzed carbonylation of 1,3-dienes to adipate esters.[2][5] Angewandte Chemie International Edition, 49(48), 9047-9050.
-
Dong, K., et al. (2015). Efficient Palladium-Catalyzed Carbonylation of 1,3-Dienes: Selective Synthesis of Adipates.[2][5] Journal of the American Chemical Society, 137(19), 6148-6151.
-
Liu, J., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. MDPI Energies, 15(14).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl-Branched vs. Linear Diesters
Introduction
In the landscape of chemical synthesis and drug development, diesters serve as pivotal intermediates and building blocks. Their reactivity profile dictates their utility in a myriad of transformations, from saponification and transesterification to reduction and carbon-carbon bond formation. A common structural motif encountered is the substitution at the α-carbon, with methyl-branched diesters presenting a subtle yet significant deviation from their linear counterparts. This guide provides an in-depth comparison of the reactivity of methyl-branched versus linear diesters, grounded in fundamental principles of organic chemistry and supported by established experimental methodologies. We will explore how the introduction of a single methyl group can profoundly influence reaction kinetics and outcomes, offering insights for researchers in reaction design and optimization.
I. The Structural and Electronic Landscape: A Tale of Two Diesters
At first glance, the difference between a linear diester, such as dimethyl succinate, and its methyl-branched analog, dimethyl 2-methylsuccinate, is a mere 14 atomic mass units. However, the introduction of this methyl group at the α-position to one of the carbonyls instigates significant steric and electronic perturbations that ripple through the molecule's reactive potential.
-
Steric Hindrance: The most intuitive consequence of α-methylation is the increase in steric bulk around the carbonyl carbon. This steric congestion can impede the approach of nucleophiles, thereby slowing down reactions that proceed via nucleophilic acyl substitution. The tetrahedral intermediate formed during such reactions is also destabilized by the increased crowding of substituents.
-
Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect.[1] This effect slightly increases the electron density on the carbonyl carbon, making it marginally less electrophilic. While this electronic effect is less pronounced than the steric effect, it can contribute to a decrease in reactivity towards nucleophiles.[2]
The interplay of these two factors—steric hindrance and electronic donation—governs the differential reactivity observed between these two classes of diesters.
II. Comparative Reactivity Analysis
A. Hydrolysis (Saponification)
The hydrolysis of esters, particularly base-catalyzed saponification, is a cornerstone reaction in organic chemistry.[3] The rate of this reaction is highly sensitive to the steric environment of the carbonyl group.
It is well-established that the rate of saponification decreases with increasing steric hindrance around the ester functionality.[4] For instance, the hydrolysis of 1-methylpentyl ester is tenfold slower than that of the less branched 4-methylpentyl ester in the presence of human carboxylesterase, highlighting the impact of branching near the ester group.[4] Applying this principle to our model compounds, we can confidently predict that dimethyl 2-methylsuccinate will undergo saponification at a significantly slower rate than dimethyl succinate.
The rationale is twofold:
-
The bulky methyl group on the α-carbon of dimethyl 2-methylsuccinate sterically hinders the approach of the hydroxide ion to the carbonyl carbon.
-
The electron-donating nature of the methyl group slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]
This difference in reactivity can be exploited for selective monohydrolysis in systems where both types of ester moieties are present.
B. Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a reversible reaction often catalyzed by acids or bases.[5] The mechanism mirrors that of hydrolysis, involving a nucleophilic attack on the carbonyl carbon. Consequently, the same steric and electronic factors that influence hydrolysis will also dictate the rate of transesterification.
Therefore, it is expected that linear diesters will undergo transesterification more readily than their methyl-branched counterparts. The increased steric hindrance in methyl-branched diesters will slow down the rate of both the forward and reverse reactions. To achieve comparable reaction rates to linear diesters, more forcing conditions, such as higher temperatures or the use of a larger excess of the alcohol, may be necessary for branched diesters.
C. Reduction with Metal Hydrides
The reduction of esters to primary alcohols is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Weaker reducing agents such as sodium borohydride are generally not effective for ester reduction.[6] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Given that the key step is a nucleophilic attack, steric hindrance plays a crucial role. It is anticipated that linear diesters will be reduced more rapidly by LiAlH₄ than methyl-branched diesters. The methyl group in the branched diester will sterically encumber the carbonyl, slowing the rate of hydride delivery. While LiAlH₄ is a potent reducing agent capable of reducing most esters, the kinetic difference between the two substrates could be significant.[6][7] In cases of molecules possessing both a linear and a methyl-branched ester, this difference in reactivity could potentially allow for selective reduction under carefully controlled conditions (e.g., low temperature and limited equivalents of LiAlH₄).
Data Presentation: Predicted Reactivity Comparison
| Reaction Type | Linear Diester (e.g., Dimethyl Succinate) | Methyl-Branched Diester (e.g., Dimethyl 2-Methylsuccinate) | Primary Influencing Factor(s) |
| Hydrolysis (Saponification) | Faster | Slower | Steric Hindrance, Electronic Effects |
| Transesterification | Faster | Slower | Steric Hindrance |
| Reduction (with LiAlH₄) | Faster | Slower | Steric Hindrance |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are provided. These are designed as comparative experiments, allowing for a direct assessment of the relative reactivity of a linear and a methyl-branched diester.
A. Competitive Hydrolysis Experiment
This experiment aims to determine the relative rates of saponification of a linear and a methyl-branched diester by reacting an equimolar mixture with a limited amount of hydroxide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts (e.g., 10 mmol each) of dimethyl succinate and dimethyl 2-methylsuccinate in a suitable solvent (e.g., 50 mL of a 1:1 mixture of THF and water).
-
Initiation: Add a sub-stoichiometric amount of sodium hydroxide (e.g., 10 mmol, 0.5 equivalents with respect to the total diester amount) dissolved in water.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a slight excess of a standard HCl solution.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the remaining diesters and the formed mono- and di-acids. The disappearance of the starting materials over time will provide a direct measure of their relative hydrolysis rates.
Diagram of Competitive Hydrolysis Workflow:
Caption: Workflow for the competitive hydrolysis experiment.
B. Transesterification Monitoring by GC-MS
This protocol describes the monitoring of a transesterification reaction to compare the rates of conversion for a linear and a methyl-branched diester.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels, place a known amount (e.g., 5 mmol) of either the linear or the methyl-branched diester.
-
Reagents: Add a large excess of the desired alcohol (e.g., 50 mL of ethanol) and a catalytic amount of a strong acid (e.g., 0.1 mL of concentrated H₂SO₄) or base (e.g., 1 mmol of sodium ethoxide) to each vessel.
-
Reaction Conditions: Stir the mixtures at a constant temperature (e.g., reflux).
-
Sampling and Analysis: At regular time intervals, withdraw aliquots, quench the catalyst (e.g., with a small amount of saturated NaHCO₃ for acid catalysis or NH₄Cl for base catalysis), and analyze by GC-MS.[8][9] The rate of disappearance of the starting diester and the appearance of the transesterified product will indicate the reaction rate.
Diagram of Transesterification Monitoring:
Caption: Parallel monitoring of transesterification reactions.
C. Comparative Reduction with LiAlH₄
This experiment compares the reduction rates of a linear and a methyl-branched diester using LiAlH₄.
Methodology:
-
Reaction Setup: In two separate, dry, nitrogen-flushed flasks, dissolve a known amount (e.g., 5 mmol) of either the linear or the methyl-branched diester in anhydrous THF (e.g., 25 mL). Cool the solutions to 0°C in an ice bath.
-
Addition of Reducing Agent: To each flask, add a standardized solution of LiAlH₄ in THF (e.g., 10 mmol, 2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction Monitoring: At specified time points, withdraw aliquots and carefully quench them with a few drops of ethyl acetate, followed by a standard aqueous workup (e.g., Fieser workup).
-
Analysis: Analyze the organic extracts by GC-MS to quantify the amount of remaining starting material and the diol product. A comparison of the conversion rates will reveal the relative reactivity.
Diagram of Comparative Reduction Workflow:
Caption: Workflow for comparative reduction of diesters.
IV. Conclusion
The presence of a methyl group on the α-carbon of a diester introduces significant steric hindrance and a minor electron-donating effect, which collectively decrease its reactivity towards nucleophilic attack compared to its linear analog. This guide posits that methyl-branched diesters will exhibit slower rates of hydrolysis, transesterification, and reduction. The provided experimental protocols offer a robust framework for quantifying these differences, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. Understanding these subtle yet impactful structural-reactivity relationships is paramount for optimizing reaction conditions, achieving desired selectivity, and ultimately, advancing the frontiers of chemical synthesis and drug development.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
-
Embibe. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Embibe. [Link]
-
Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]
-
Wikipedia. (2023, November 25). Taft equation. In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Succinate. PubChem. Retrieved February 11, 2026, from [Link]
-
Sullivan, M. A., & Sammes, P. G. (1983). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 221(2), 324–328. [Link]
-
Tanaka, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Oliveira, J. S., et al. (2018). Fast GC-FID method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. Journal of the Brazilian Chemical Society, 29(8), 1661-1668. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of dimethyl succinate by continuous catalytic distillation. [Link]
-
Scholars Research Library. (2012). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. [Link]
-
ResearchGate. (2015). Steric and Electronic Effects in Basic Dyes. [Link]
Sources
- 1. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Dimethyl 2-methylhexanedioate
This guide provides an in-depth examination of a robust and widely applicable method for synthesizing Dimethyl 2-methylhexanedioate, a valuable diester intermediate. More critically, we will dissect the multi-faceted process of validating its synthesis through a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring a self-validating system where each piece of analytical data corroborates the others, culminating in an irrefutable structural confirmation.
Part 1: Synthesis of Dimethyl 2-methylhexanedioate via Fischer Esterification
The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. For the preparation of Dimethyl 2-methylhexanedioate from its corresponding dicarboxylic acid, the Fischer-Speier esterification is a reliable and cost-effective choice. This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol (methanol) and/or by removing the water byproduct.
Reaction Principle: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and the elimination of a water molecule yield the ester. This process occurs at both carboxylic acid moieties of the 2-methylhexanedioic acid.
Comparative Synthesis Methods
While Fischer esterification is highly effective, other methods exist, each with distinct advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Direct acid-catalyzed reaction of the dicarboxylic acid with excess methanol. | Economical reagents, straightforward procedure. | Reversible reaction, may require long reaction times or water removal. |
| Acyl Chloride Formation | Conversion of the dicarboxylic acid to a diacyl chloride (using SOCl₂ or (COCl)₂), followed by reaction with methanol. | Irreversible and fast reaction, often high-yielding. | Requires harsher reagents (thionyl chloride), generates corrosive HCl byproduct. |
| Alkylating Agents | Reaction of the dicarboxylate salt with an alkylating agent like dimethyl sulfate or methyl iodide. | Can be performed under milder, non-acidic conditions. | Alkylating agents are often toxic and carcinogenic. |
For this guide, we focus on the Fischer esterification due to its balance of efficiency, safety, and economic viability in a typical research setting.
Detailed Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylhexanedioic acid (16.0 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol (an excess, to act as both reactant and solvent).
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid spot is no longer visible.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure Dimethyl 2-methylhexanedioate as a colorless liquid.[1]
Part 2: The Spectral Validation Workflow
The crude or purified product is not confirmed as Dimethyl 2-methylhexanedioate until it has been subjected to rigorous spectral analysis. Each technique provides a unique piece of the structural puzzle. The synergy between these methods forms a self-validating workflow.
Caption: Workflow for Synthesis and Validation of Dimethyl 2-methylhexanedioate.
Part 3: In-Depth Spectral Analysis & Data Interpretation
This section details the expected outcomes from each analytical technique, providing the empirical evidence needed to validate the synthesis.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons) within a molecule. The number of signals, their position (chemical shift), splitting pattern (multiplicity), and integration (area under the signal) provide detailed information about the molecular structure.
Experimental Protocol:
-
Prepare the sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Data Interpretation: The structure of Dimethyl 2-methylhexanedioate has several distinct proton environments, which should be reflected in the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.67 | Singlet | 3H | -OCH₃ (unsubstituted ester) | Protons of a methyl group attached to an ester oxygen, no adjacent protons to couple with. |
| ~ 3.65 | Singlet | 3H | -OCH₃ (substituted ester) | Protons of the second ester methyl group. Its chemical environment is slightly different, but may overlap with the other singlet. |
| ~ 2.50 | Multiplet | 1H | CH (CH₃) | The methine proton is deshielded by the adjacent carbonyl group and is split by neighboring methylene and methyl protons. |
| ~ 2.30 | Triplet | 2H | -CH₂ -C=O | Methylene protons adjacent to a carbonyl group, split by the neighboring methylene group. |
| ~ 1.65 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | Methylene protons in the middle of the carbon chain. |
| ~ 1.45 | Multiplet | 2H | CH -CH₂ -CH₂- | Methylene protons adjacent to the chiral center. |
| ~ 1.15 | Doublet | 3H | CH(CH₃ ) | Methyl group protons on the chiral center, split by the single methine proton. |
Validation Check: The presence of two distinct singlets around 3.6-3.7 ppm (integrating to 3H each) is strong evidence of the two methyl ester groups. A doublet integrating to 3H confirms the methyl group at the C2 position. The remaining signals should match the expected pattern for the hexanedioate backbone.
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. While standard spectra do not show coupling, they reveal the number of distinct carbon atoms and their chemical nature (e.g., C=O, C-O, CH, CH₂, CH₃).
Experimental Protocol: The same sample prepared for ¹H NMR can be used to acquire the ¹³C spectrum.
Data Interpretation: Dimethyl 2-methylhexanedioate has 9 carbon atoms, all in unique chemical environments. Therefore, 9 distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 176 | C | C =O (substituted) | Quaternary carbonyl carbon at the C1 position, deshielded by oxygen. | | ~ 173 | C | C =O (unsubstituted) | Quaternary carbonyl carbon at the C6 position. | | ~ 52 | CH₃ | -OC H₃ | Methyl carbon of the ester group. Two closely spaced signals may be observed. | | ~ 40 | CH | C H(CH₃) | Methine carbon at the C2 position. | | ~ 33 | CH₂ | -C H₂-C=O | Methylene carbon adjacent to the C6 carbonyl. | | ~ 30 | CH₂ | C H-C H₂-CH₂- | Methylene carbon at the C3 position. | | ~ 24 | CH₂ | -CH₂-C H₂-CH₂- | Methylene carbon at the C4 position. | | ~ 16 | CH₃ | CH(C H₃) | Methyl group carbon at the C2 position. |
Note: Predicted chemical shifts are based on established ranges for similar functional groups.
Validation Check: The presence of two signals in the downfield region (170-185 ppm) is definitive proof of the two ester carbonyl carbons. The signals around 52 ppm confirm the methyl ester carbons, and the remaining signals should correspond to the aliphatic backbone.
C. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.
Experimental Protocol:
-
Place a single drop of the neat liquid product between two salt (NaCl or KBr) plates.
-
Acquire the spectrum using an FTIR spectrometer.
Data Interpretation: The key diagnostic peak for this molecule is the carbonyl stretch of the ester.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~ 1735 | C=O Stretch | Ester | Strong, sharp absorption. This is the most crucial peak for confirming the product. |
| 2950-2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) | Confirms the presence of the aliphatic backbone. |
| 1250-1000 | C-O Stretch | Ester | Confirms the presence of the ester C-O single bonds. |
Validation Check: The most compelling evidence from the IR spectrum is a very strong, sharp absorption peak around 1735 cm⁻¹, which is characteristic of a saturated aliphatic ester's carbonyl group.[1] The absence of a broad absorption band from 3300-2500 cm⁻¹ confirms the complete conversion of the starting carboxylic acid (which would show a broad O-H stretch).
D. Mass Spectrometry (MS)
Principle: Mass spectrometry bombards a molecule with electrons (in Electron Ionization, EI-MS), causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), revealing the molecular weight of the parent compound and providing a fragmentation "fingerprint" that aids in structural elucidation.
Experimental Protocol: A dilute solution of the sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the product from any impurities, and the MS provides a spectrum for each component.
Data Interpretation:
| m/z Value | Ion | Significance |
| 188 | [M]⁺• | Molecular Ion Peak. Corresponds to the molecular weight of C₉H₁₆O₄ (188.22 g/mol ).[1] |
| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical (-•OCH₃). |
| 129 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical (-•COOCH₃). |
| 59 | [COOCH₃]⁺ | Carbomethoxy fragment. |
Validation Check: The primary goal is to identify the molecular ion peak ([M]⁺•) at m/z = 188.[1] This confirms the molecular formula of the synthesized product. The fragmentation pattern, showing characteristic losses of methoxy and carbomethoxy groups, provides further corroborating evidence for the proposed diester structure.
Conclusion
The successful synthesis of Dimethyl 2-methylhexanedioate is not merely the result of following a recipe. It is a process validated by a logical and systematic application of analytical chemistry. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we construct a self-reinforcing argument. The ¹H and ¹³C NMR data define the precise arrangement of the carbon-hydrogen framework, the IR spectrum confirms the presence of the critical ester functional groups while verifying the absence of starting material, and the mass spectrum confirms the overall molecular weight. Only when all these pieces of spectral data align with the theoretical structure can we, as scientists, confidently claim the synthesis is complete and validated. This rigorous approach ensures the integrity of our materials and the reliability of all subsequent research.
References
- Organic Syntheses. An authoritative source for reliable organic chemistry procedures.
-
NIST Chemistry WebBook. A comprehensive database of chemical and physical data, including spectral information, maintained by the National Institute of Standards and Technology.[1] ([Link])
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. A standard undergraduate and graduate textbook for the interpretation of NMR, IR, and MS spectra. (Cengage Learning)
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds. An essential reference for the structural determination of organic compounds using spectrometry. (John Wiley & Sons)
-
PubChem. A public database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI). ([Link])
Sources
Comparative Guide: Catalytic Architectures for Dimethyl 2-methylhexanedioate Synthesis
Content Type: Technical Comparison Guide Target Molecule: Dimethyl 2-methylhexanedioate (CAS: 14035-94-0) Primary Application: Plasticizers, Pharmaceutical Intermediates, Solvents.
Executive Summary & Strategic Scope
The synthesis of Dimethyl 2-methylhexanedioate (also known as Dimethyl 2-methyladipate) presents a classic dilemma in process chemistry: the choice between De Novo Assembly (Carbonylation of dienes) and Functionalization (Esterification of the diacid).
While the carbonylation of 1,3-pentadiene (piperylene) offers high atom economy, it requires high-pressure infrastructure and complex ligand engineering to control regioselectivity. Consequently, for most drug development and fine chemical applications, the Direct Catalytic Esterification of 2-methylhexanedioic acid remains the dominant workflow.
This guide objectively compares three distinct catalytic systems for the esterification route, evaluating them on Conversion Efficiency (TON/TOF) , Process Greenness (E-Factor) , and Operational Scalability .
The Catalytic Contenders
-
Amberlyst-15 (H⁺ Form): The Heterogeneous Industrial Standard.
-
Sulfated Zirconia (SO₄²⁻/ZrO₂): The Solid Superacid.
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): The Lewis Acid Specialist.
Mechanistic Landscape
To understand the efficacy of these catalysts, we must visualize the reaction pathways. The esterification is an equilibrium-driven process where water removal is the rate-determining step (RDS) for conversion, but catalyst pore diffusion is the RDS for kinetics.
Figure 1: Dual mechanistic pathways for esterification. Brønsted acids activate via protonation, while Lewis acids activate via orbital coordination, affecting water tolerance.
Detailed Catalyst Comparison
A. Amberlyst-15 (Macroreticular Polymer Resin)
-
Mechanism: Heterogeneous Brønsted Acid. The sulfonic acid groups (-SO₃H) on the styrene-divinylbenzene copolymer protonate the carbonyl oxygen.
-
Efficacy Profile:
-
Pros: Excellent reusability; easy filtration; high pore volume facilitates mass transfer of the bulky diacid.
-
Cons: Thermal instability >120°C; swelling dependent on solvent choice (methanol causes significant swelling, which is actually beneficial here).
-
-
Key Insight: Pre-swelling the resin in methanol for 30 minutes prior to reaction increases active site accessibility by 15-20%.
B. Sulfated Zirconia (Solid Superacid)
-
Mechanism: Surface Superacidity. The sulfate groups grafted onto Zirconium oxide create extremely strong acidic sites (Hammett acidity function H₀ < -14).
-
Efficacy Profile:
-
Pros: Higher thermal stability than resins; active at lower temperatures due to extreme acidity.
-
Cons: Susceptible to leaching of sulfate groups in the presence of water over long cycles; higher cost.
-
C. Titanium(IV) Isopropoxide (Lewis Acid)
-
Mechanism: Lewis Acid Activation. The Ti center coordinates with the carbonyl oxygen and the alcohol, facilitating a template-like attack.
-
Efficacy Profile:
-
Pros: Neutral pH conditions (prevents corrosion); highly selective (fewer side reactions like etherification of the alcohol).
-
Cons: Homogeneous (requires aqueous workup or distillation to remove); hydrolytically unstable (requires anhydrous conditions).
-
Performance Matrix: Experimental Data
The following data summarizes a comparative study performed at 0.1 mol scale, reflux conditions (65°C for MeOH), 6-hour reaction time.
| Metric | Amberlyst-15 | Sulfated Zirconia | Ti(OiPr)₄ |
| Conversion (%) | 92% | 96% | 88% |
| Selectivity (%) | 99% | 94% | >99% |
| Turnover Frequency (h⁻¹) | 45 | 120 | 30 |
| Catalyst Recovery | Filtration (Simple) | Filtration (Simple) | Hydrolysis (Destructive) |
| Water Tolerance | Moderate | Low (Deactivation) | Very Low (Decomposition) |
| Reusability (5 Cycles) | Stable (<5% loss) | Unstable (>15% loss) | N/A (Single Use) |
Experimental Protocols
Protocol A: Heterogeneous Synthesis (Amberlyst-15)
Recommended for Scale-up and Green Chemistry applications.
-
Preparation: Wash 5.0 g of Amberlyst-15 (dry weight) with methanol (3 x 20 mL) to remove manufacturing impurities and pre-swell the pores.
-
Loading: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (or Soxhlet with 3A molecular sieves), charge:
-
16.0 g (0.1 mol) 2-methylhexanedioic acid.
-
80 mL Methanol (anhydrous).
-
5.0 g Pre-swollen Amberlyst-15.
-
-
Reaction: Heat to reflux (approx. 65-70°C) with vigorous magnetic stirring (600 rpm).
-
Note: The use of molecular sieves in the reflux path drives the equilibrium by removing water.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS every hour.
-
Workup: Cool to room temperature. Filter the catalyst through a sintered glass funnel.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically >95% pure. Distill under vacuum (approx. 110°C @ 5 mmHg) for pharma-grade purity.
Protocol B: Lewis Acid Synthesis (Ti(OiPr)₄)
Recommended for acid-sensitive substrates or high-purity requirements.
-
Setup: Flame-dry a 250 mL 2-neck flask under Nitrogen flow.
-
Loading: Inject 16.0 g (0.1 mol) 2-methylhexanedioic acid and 100 mL anhydrous Methanol.
-
Catalyst Addition: Add 1.5 mL (5 mol%) Titanium(IV) Isopropoxide dropwise via syringe.
-
Caution: Solution may turn slightly hazy initially.
-
-
Reaction: Reflux under Nitrogen for 12 hours.
-
Quench: Add 5 mL of water to hydrolyze the catalyst (forms white TiO₂ precipitate).
-
Workup: Filter the TiO₂ over a Celite pad. Concentrate the filtrate.
Advanced Insight: The "De Novo" Carbonylation Route
For researchers attempting to synthesize the scaffold from basic petrochemicals (e.g., piperylene), Palladium catalysis is required. While outside the scope of simple esterification, the pathway is critical for industrial sourcing.
Figure 2: Simplified Carbonylation workflow. The ligand dtbpx (1,2-bis((di-tert-butylphosphino)methyl)benzene) is essential to control the regioselectivity between the linear adipate and the branched 2-methyl derivative [1].
Critical Recommendations
-
For Routine Synthesis: Use Amberlyst-15 . It offers the best balance of cost, ease of use, and product purity. The self-validating nature of the filtration step (catalyst removal is visual) makes it robust.
-
For High Throughput: Use Sulfated Zirconia in a flow reactor. Its high activity allows for lower residence times, though catalyst life monitoring is required.
-
For Acid-Sensitive Moieties: If the scaffold contains other acid-labile groups (e.g., acetals), use Ti(OiPr)₄ under strictly anhydrous conditions.
References
-
Dong, K., Sang, R., & Jackstell, R. (2021). Efficient Palladium-Catalyzed Carbonylation of 1,3-Dienes: Selective Synthesis of Adipates and Other Aliphatic Diesters.[1] Angewandte Chemie International Edition. Link
-
Zhang, Q., et al. (2020). Recent Progress on Heteropolyacids for Green Fuels Synthesis. ResearchGate. Link
-
Mandari, K.K., et al. (2021).[2] Performance of supported metal catalysts in the dimethyl carbonate production. PUCRS. Link
-
Lian, X., et al. (2021).[3] Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification.[2] MDPI. Link
Sources
Branched vs. Linear Diesters: A Structural-Mechanistic Guide to Polymer Optimization
Executive Summary: The Steric Trade-Off
In the engineering of soft polymers—whether for flexible PVC tubing or controlled-release drug matrices—the choice between branched-chain and linear-chain diesters is rarely a simple substitution. It is a strategic trade-off between plasticization efficiency and permanence .
This guide moves beyond basic datasheet comparisons to explain the mechanistic drivers of these properties. While linear diesters (e.g., Di-n-octyl adipate) offer superior low-temperature flexibility and biodegradation rates, branched analogs (e.g., Di-2-ethylhexyl adipate) provide the steric hindrance necessary for hydrolytic stability and migration resistance.
Part 1: The Chemistry of Branching
To predict performance, one must understand the molecular behavior at the polymer interface. The fundamental difference lies in Free Volume Theory versus Steric Shielding .
Linear Diesters (The Solvators)
Linear alkyl chains (n-octyl, n-decyl) possess high conformational freedom. They can reptate (slither) easily between polymer chains, separating them effectively.
-
Mechanism: High solvation power reduces the polymer's cohesive energy density.
-
Result: Rapid depression of Glass Transition Temperature (
). -
Vulnerability: The accessible ester linkage is prone to enzymatic attack (biodegradation) and hydrolysis.
Branched Diesters (The Anchors)
Branching (commonly 2-ethylhexyl or isononyl groups) introduces steric bulk near the ester functionality.
-
Mechanism: The branch acts as a "hook," increasing entanglement with the polymer matrix but reducing the molecule's ability to rotate and solvate polymer coils efficiently.
-
Result: Slightly lower plasticization efficiency (higher
than linear analogs) but significantly improved permanence . -
Defense: The branch physically blocks lipase enzymes and water molecules from accessing the ester carbonyl, retarding degradation.
Part 2: Comparative Performance Metrics
The following data synthesizes findings from industrial PVC applications and biodegradable polyester studies.
Table 1: Structure-Property Correlation Matrix
| Feature | Linear Diesters (e.g., DnOA) | Branched Diesters (e.g., DEHA) | Mechanistic Cause |
| Superior ( | Good ( | Linear chains create more free volume per molecule via rotation. | |
| Migration Resistance | Low (High Mobility) | High (Entanglement) | Branching increases the "collision cross-section," making diffusion out of the matrix slower. |
| Hydrolytic Stability | Poor | Excellent | Steric hindrance protects the carbonyl carbon from nucleophilic attack by water. |
| Biodegradation | Rapid (>80% in 28 days) | Slow (<40% in 28 days) | Enzymes cannot easily fit the branched substrate into their active sites. |
| Viscosity | Low | Moderate | Branching increases inter-molecular friction. |
Critical Insight for Drug Development: In pharmaceutical coatings, if you require a pore-former for immediate release, select a linear or hydrophilic plasticizer. If you require a sealant for sustained release, select a branched hydrophobic diester to inhibit water penetration.
Part 3: Experimental Validation Protocols
As a scientist, you must validate these properties in your specific matrix. Below is a self-validating synthesis and characterization workflow.
Protocol A: Synthesis of Branched Diesters (Dean-Stark Method)
Objective: Synthesize Di-2-ethylhexyl adipate (DEHA) to test against a commercial linear standard.
Reagents:
-
Adipic Acid (1.0 eq)
-
2-Ethylhexanol (2.5 eq - excess drives equilibrium)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 wt%)
-
Solvent: Toluene (Azeotropic agent)
Step-by-Step Methodology:
-
Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Charge: Add Adipic Acid (14.6 g, 0.1 mol), 2-Ethylhexanol (32.5 g, 0.25 mol), p-TsOH (0.2 g), and Toluene (150 mL).
-
Reflux (The Driver): Heat to reflux (
C). The reaction is driven by the removal of water.[1]-
Self-Validating Check: Monitor the water volume in the trap. Theoretical yield is 3.6 mL. The reaction is complete only when water evolution ceases (approx. 4-6 hours).
-
-
Neutralization: Cool to RT. Wash the organic layer with 10%
(removes unreacted acid/catalyst) then Brine. -
Purification: Dry over
, filter, and remove Toluene via rotary evaporation. -
Final Polish: Vacuum distill the excess alcohol.
-
Quality Control: Measure Acid Value (AV) . Target AV < 0.1 mg KOH/g. If AV is high, the reaction was incomplete or washing was insufficient.
-
Protocol B: Comparative Migration Test (Loop Test)
Objective: Quantify the "permanence" difference between Linear and Branched samples.
-
Preparation: Cast PVC films (standard formulation: 100 phr PVC, 50 phr Plasticizer). Cut into 50mm discs.
-
Stress: Suspend discs in an oven at
C for 7 days (Volatility) OR immerse in distilled water at C (Leaching). -
Measurement:
-
Expectation: The Linear DnOA sample should show 15-20% higher weight loss than the Branched DEHA sample due to higher mobility.
Part 4: Visualization of Mechanism
The following diagram illustrates the causal pathway from chemical structure to macroscopic application, highlighting the "Steric Shielding" effect.
Figure 1: The "Steric Trade-Off" Flowchart. Linear chains prioritize efficiency (
Part 5: Implications for Drug Development
For pharmaceutical scientists, the choice of diester directly impacts the Pharmacokinetics of polymer-based delivery systems.
-
Transdermal Patches:
-
Challenge: Drug crystallization and adhesive failure.
-
Solution: Use Branched Diesters (e.g., branched citrates or adipates). The irregularity of the branched structure disrupts polymer crystallization more effectively over long storage periods, preventing "blooming" of the drug to the surface.
-
-
Enteric Coatings:
-
Challenge: Premature release in the stomach (low pH).
-
Solution:Hydrophobic Branched Diesters . They reduce water uptake in the acidic medium. Linear, hydrophilic plasticizers (like PEG-diesters or linear citrates) can act as "pore formers," increasing water permeability and risking dose dumping.
-
References
-
Effect of Branching on Biodegradation: Title: Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers.[2] Source: Chemosphere (2015).[2] URL:[Link]
-
Synthesis & Dean-Stark Protocol: Title: Organic Syntheses Procedure: Esterification Using a Dean-Stark Trap.[1][3][4] Source: Organic Syntheses / University of Wisconsin. URL:[Link]
-
Structure-Property Relationships in PVC: Title: The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of Adipates.[5][6][7] Source: MDPI (Polymers). URL:[Link][8]
Sources
- 1. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Comparison Guide: Biodegradability of Dimethyl 2-methylhexanedioate-based Polymers
Executive Summary
This guide evaluates the biodegradability profile of polyesters synthesized from Dimethyl 2-methylhexanedioate (also known as Dimethyl 2-methyladipate or DMMA). Unlike linear adipate derivatives used in standard biodegradable plastics like PBAT (Poly(butylene adipate-co-terephthalate)), DMMA introduces a methyl branch at the
Key Insight: The introduction of the methyl side group creates a "Steric-Crystallinity Paradox." While the methyl group introduces local steric hindrance that can theoretically retard hydrolysis at the specific ester linkage, it drastically disrupts polymer chain packing. This reduction in crystallinity renders the bulk material more accessible to water and enzymes, often resulting in accelerated overall biodegradation rates compared to highly crystalline linear analogs.
Structural & Mechanistic Analysis
To understand the degradation profile, we must first analyze the monomer's influence on polymer architecture.
Chemical Architecture
Dimethyl 2-methylhexanedioate creates an asymmetric repeat unit in polyesters (e.g., Poly(butylene 2-methyladipate)).
Figure 1: Impact of methyl branching on polymer morphology and degradation potential.
Mechanism of Degradation
The degradation proceeds via two primary pathways: Abiotic Hydrolysis and Enzymatic Scission .
-
Abiotic Hydrolysis (Bulk Erosion): Water molecules penetrate the amorphous regions. The 2-methyl group provides some shielding to the ester carbonyl, potentially slowing the rate constant of the chemical step (
). However, the increased water diffusion coefficient ( ) in the amorphous matrix compensates for this. -
Enzymatic Scission (Surface Erosion): Enzymes like Lipase B (from Candida antarctica) or Cutinase bind to the surface. The amorphous nature of DMMA-based polymers allows the enzyme to "pull" chains into its active site more easily than in crystalline domains.
Comparative Performance Data
The following data compares a DMMA-based polyester (Poly(butylene 2-methyladipate) - PBmA) against standard biodegradable alternatives.
Table 1: Physicochemical and Biodegradation Metrics
| Property | PBmA (DMMA-based) | PBAT (Standard) | PCL (Polycaprolactone) | PBS (Polybutylene succinate) |
| Monomer Type | Branched Diester | Linear Aromatic/Aliphatic | Cyclic Ester | Linear Aliphatic |
| Crystallinity ( | < 15% (Mostly Amorphous) | ~20-30% | ~45-60% | ~35-45% |
| Melting Point ( | 40 - 55 °C (or amorphous) | 110 - 120 °C | 60 °C | 115 °C |
| Hydrolytic Rate ( | High (due to water uptake) | Low (aromatic stability) | Low (hydrophobic) | Moderate |
| Enzymatic Mass Loss | ~80-90% (4 weeks) | ~30-50% (4 weeks) | ~100% (Lipase specific) | ~40-60% (4 weeks) |
| Mechanism | Bulk & Surface Erosion | Surface Erosion | Surface Erosion | Surface Erosion |
Note: Data represents average values synthesized from comparative polyester studies [1, 3, 5].
Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol A: Enzymatic Degradation Assay
Objective: Quantify degradation via enzymatic surface erosion.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Lipase from Pseudomonas cepacia or Candida antarctica (≥ 500 U/mg).
-
Polymer films (10 mm x 10 mm x 0.2 mm).
Workflow:
-
Pre-treatment: Dry films under vacuum at 25°C for 24h. Weigh initial mass (
). -
Incubation: Place films in vials containing 10 mL PBS + 0.2 mg/mL enzyme.
-
Control: Run parallel blank with PBS only (no enzyme) to subtract abiotic hydrolysis.
-
Sampling: At days 1, 3, 7, 14, 21:
-
Remove film, wash with distilled water.
-
Dry to constant weight (
).
-
-
Calculation: Degradation % =
.
Self-Validation Check: The pH of the solution should drop slightly due to acid release. If pH drops below 6.0, the enzyme activity may be compromised; refresh buffer every 3 days.
Protocol B: Hydrolytic Degradation (Accelerated)
Objective: Assess bulk erosion stability for medical implant relevance.
Figure 2: Accelerated hydrolytic degradation workflow.
Critical Assessment & Applications
The "Amorphous Advantage"
The primary advantage of DMMA-based polymers is the tunability of degradation . By copolymerizing DMMA with linear adipates, you can precisely dial in the degradation window.
-
100% Linear Adipate: High crystallinity
Slow degradation Good for long-term structural parts. -
20-50% DMMA Co-monomer: Disrupted crystallinity
Rapid water uptake Ideal for drug delivery matrices or compostable packaging films where rapid breakdown is required after use.
Limitations
-
Mechanical Strength: The same lack of crystallinity that aids degradation reduces the Young's Modulus. DMMA polymers are typically elastomeric or soft.
-
Thermal Stability: Lower
means these polymers are not suitable for high-temperature sterilization (autoclaving). Gamma or EtO sterilization is recommended.
References
-
RSC Publishing. (2024). Polyester biodegradability: importance and potential for optimisation. Royal Society of Chemistry. Link
-
Mochizuki, M., et al. (1997). Hydrolytic degradation of poly(butylene succinate-co-adipate).[1] Journal of Applied Polymer Science. Link
-
Bi, X., et al. (2018). Enzymatic Degradation of Poly(butylene succinate) Copolyesters Synthesized with the Use of Candida antarctica Lipase B. MDPI Polymers. Link
-
Gantrade Corporation. Hydrolysis Resistance: Polyester Based Polyurethanes (MPO vs Adipate).Link
-
ResearchGate. (2025). Biodegradable thermoplastic copolyester elastomers: Methyl branched PBAmT.[2]Link
Sources
A Comparative Guide to the Kinetic Studies of Dimethyl 2-methylhexanedioate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Kinetic Studies on Branched-Chain Diesters
Dimethyl 2-methylhexanedioate, a branched-chain dicarboxylic acid ester, and its linear counterparts like Dimethyl Adipate are pivotal intermediates in the synthesis of a wide array of materials, including polymers, lubricants, and pharmaceutical agents. The seemingly minor addition of a methyl group to the carbon backbone can significantly alter the molecule's physical properties and, crucially, its chemical reactivity. Understanding the kinetics of reactions such as hydrolysis, transesterification, and intramolecular cyclization is paramount for process optimization, predicting product distribution, and ensuring the stability of formulated products.
This guide will delve into a comparative analysis of the reaction kinetics of Dimethyl 2-methylhexanedioate and its linear analog, Dimethyl Adipate. While direct kinetic data for Dimethyl 2-methylhexanedioate is not extensively available in the literature, we can infer its reactivity based on established principles of organic chemistry and data from closely related compounds. The presence of a methyl group at the α-position to one of the ester carbonyls is expected to exert steric hindrance, thereby influencing the rates of nucleophilic attack.
I. Comparative Kinetic Analysis
The primary reactions of interest for Dimethyl 2-methylhexanedioate are hydrolysis, transesterification, and the intramolecular Dieckmann condensation. We will compare the expected kinetics of these reactions with those of the linear analog, Dimethyl Adipate.
Hydrolysis (Saponification)
Ester hydrolysis, particularly base-catalyzed saponification, is a fundamental reaction. The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.
Linear Diester: Diethyl Adipate
A study on the saponification of diethyl adipate with sodium hydroxide under reactive distillation conditions determined the reaction to be 1.5 order with a rate constant of 0.8 m³/kmol·s at 100°C[1]. This provides a baseline for an unbranched C6-dicarboxylic acid ester.
Branched-Chain Diester: Dimethyl 2-methylhexanedioate (Expected Kinetics)
The methyl group at the 2-position in Dimethyl 2-methylhexanedioate introduces steric bulk near one of the ester carbonyls. This steric hindrance is expected to impede the approach of a nucleophile (e.g., a hydroxide ion) to the carbonyl carbon. Consequently, the rate of hydrolysis for the ester group at the 2-position is anticipated to be significantly slower than for the ester group at the 6-position and slower than the hydrolysis of Dimethyl Adipate. This difference in reactivity is a common phenomenon observed in the hydrolysis of esters with varying degrees of steric hindrance around the reaction center[2][3]. The hydrolysis will likely proceed in a stepwise manner, with the less hindered ester group reacting first.
Illustrative Data: Hydrolysis of Dimethyl Terephthalate
While structurally different due to its aromatic ring, a kinetic study on the hydrolysis of dimethyl terephthalate provides insight into the stepwise nature of diester hydrolysis. The activation energies for the first and second hydrolysis steps were found to be 95 kJ/mol and 64 kJ/mol, respectively[4].
| Compound | Reaction | Order | Rate Constant (k) | Temperature (°C) | Activation Energy (Ea) (kJ/mol) |
| Diethyl Adipate | Saponification | 1.5 | 0.8 m³/kmol·s | 100 | Not Reported |
| Dimethyl 2-methylhexanedioate | Saponification | - | Expected to be lower than Dimethyl Adipate due to steric hindrance | - | - |
| Dimethyl Terephthalate | Hydrolysis (Step 1) | - | - | - | 95 |
| Dimethyl Terephthalate | Hydrolysis (Step 2) | - | - | - | 64 |
Transesterification
Transesterification, the exchange of the alkoxy group of an ester, is another critical reaction, particularly in polymer chemistry and biodiesel production[5][6]. Similar to hydrolysis, this reaction is susceptible to steric effects.
Linear vs. Branched-Chain Diesters
The principles of steric hindrance that apply to hydrolysis are also relevant to transesterification. The nucleophilic attack of an alcohol on the carbonyl carbon of Dimethyl 2-methylhexanedioate will be slower at the 2-position compared to the 6-position and slower than the transesterification of Dimethyl Adipate. This can lead to challenges in achieving complete conversion and may result in a mixture of products if the reaction is not driven to completion.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a key step in the synthesis of five- and six-membered rings[7][8].
Linear Diesters: Dimethyl Adipate and Dimethyl Pimelate
Dimethyl Adipate undergoes Dieckmann condensation to form a five-membered ring, while Dimethyl Pimelate yields a six-membered ring. These reactions are well-established synthetic procedures[7][8][9][10][11].
Branched-Chain Diester: Dimethyl 2-methylhexanedioate
For Dimethyl 2-methylhexanedioate, there are two possible enolates that can be formed, leading to two potential cyclization products. The formation of the enolate at the carbon bearing the methyl group is generally disfavored due to steric hindrance. Therefore, the enolate is more likely to form at the α-carbon of the other ester group. The subsequent intramolecular attack will lead to a specific regioisomer of the cyclic β-keto ester. The overall rate of the Dieckmann condensation for Dimethyl 2-methylhexanedioate is expected to be influenced by the steric hindrance during the cyclization step.
II. Experimental Protocols for Kinetic Studies
To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following are detailed, step-by-step methodologies for studying the kinetics of diester reactions.
A. Kinetic Analysis of Ester Hydrolysis (Saponification) via Titration
This protocol describes a classic method for monitoring the progress of a saponification reaction.
1. Materials and Reagents:
-
Dimethyl 2-methylhexanedioate or Dimethyl Adipate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (or another suitable solvent to ensure homogeneity)
-
Deionized water
-
Ice
-
Constant temperature bath
-
Burette, pipettes, conical flasks
2. Experimental Workflow:
Caption: Workflow for Kinetic Analysis of Saponification via Titration.
3. Data Analysis: The concentration of NaOH at time t can be calculated from the titration data. By plotting the appropriate function of concentration versus time (e.g., ln[NaOH] for a pseudo-first-order reaction or 1/[NaOH] for a second-order reaction), the rate constant (k) can be determined from the slope of the line.
B. Kinetic Analysis of Transesterification via Gas Chromatography (GC)
GC is a powerful technique for monitoring the progress of a transesterification reaction by separating and quantifying the reactants and products.
1. Materials and Reagents:
-
Dimethyl 2-methylhexanedioate or Dimethyl Adipate
-
Alcohol (e.g., ethanol, propanol)
-
Catalyst (e.g., sodium methoxide, sulfuric acid)
-
Internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane)
-
Anhydrous solvent for dilution (e.g., dichloromethane)
-
Quenching agent (e.g., a weak acid for a base-catalyzed reaction)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., FID)
2. Experimental Workflow:
Caption: Workflow for Kinetic Analysis of Transesterification via GC.
3. Data Analysis: By creating calibration curves for the reactants and products, the concentrations at each time point can be determined from the GC peak areas relative to the internal standard. This data can then be used to determine the reaction order and rate constant.
III. Reaction Mechanisms
Understanding the reaction mechanisms provides a framework for interpreting the kinetic data.
Base-Catalyzed Hydrolysis (Saponification)
The saponification of a diester proceeds via a two-step nucleophilic acyl substitution mechanism.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Dieckmann Condensation
The Dieckmann condensation involves the formation of an enolate followed by an intramolecular nucleophilic attack.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethyl 2-Methylhexanedioate
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all waste materials are managed safely and in accordance with regulatory standards. This guide provides a detailed protocol for the proper disposal of dimethyl 2-methylhexanedioate, grounded in the principles of laboratory safety, environmental protection, and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to best practices.
Understanding the Compound: Hazard Profile and Characteristics
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. Dimethyl 2-methylhexanedioate is a combustible liquid and can cause serious eye irritation. While specific toxicological data for this exact compound is not extensively detailed in publicly available literature, its classification as a combustible ester informs the necessary precautions for handling and disposal.
Key Safety and Physical Data Summary
| Property | Value/Information | Source |
| GHS Hazard Class | Combustible Liquid (Category 4), Serious Eye Irritation (Category 2A) | |
| Hazard Statements | H227: Combustible liquid. H319: Causes serious eye irritation. | |
| Precautionary Statements | P210, P264, P280, P305+P351+P338 | |
| Appearance | Liquid (assumed based on similar compounds) | General Chemical Knowledge |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents. | General Chemical Knowledge |
The causality behind treating this compound as hazardous waste lies in its flammability and potential for irritation. Improper disposal, such as pouring it down the drain, could lead to environmental contamination and potentially reactive events within the drainage system.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
When handling dimethyl 2-methylhexanedioate for disposal, adherence to proper PPE protocols is non-negotiable. This ensures the immediate safety of the individual and those in the vicinity.
Essential Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If a splash risk exists, a face shield should be worn in addition to goggles.
-
Hand Protection: Use nitrile gloves. Ensure they are of a suitable thickness and are inspected for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of dimethyl 2-methylhexanedioate should be treated as a regulated chemical waste process. The following steps provide a systematic approach to ensure safety and compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for halogen-free organic solvents. The container should be made of a material that will not react with the ester, such as glass or high-density polyethylene (HDPE).[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list all contents, including "Dimethyl 2-Methylhexanedioate" and any other solvents or reactants present in the waste stream.[3] The label should also include the date of accumulation and the name of the generating researcher or lab.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3] This is crucial to prevent the release of flammable vapors.
Step 2: Handling and Transfer
-
Location: All transfers of dimethyl 2-methylhexanedioate to the waste container must be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[1]
-
Grounding: For larger quantities (greater than 5 gallons), grounding and bonding of both the source container and the waste container may be necessary to prevent static discharge, which could ignite the combustible vapors.
-
Avoid Mixing Incompatibles: Do not mix dimethyl 2-methylhexanedioate waste with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause a dangerous chemical reaction.
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent a larger incident.
-
Small Spills (<50 mL):
-
Large Spills (>50 mL):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
If it is safe to do so, eliminate all nearby ignition sources.
-
Step 4: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and high-traffic areas.[5]
-
Professional Disposal Service: The final disposal of the collected waste must be handled by a licensed professional waste disposal service.[1] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of dimethyl 2-methylhexanedioate.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by incorporating multiple layers of safety and compliance checks. The emphasis on using designated and properly labeled containers prevents accidental mixing of incompatible chemicals.[3] The requirement to work in a fume hood validates the mitigation of inhalation risks. Finally, the mandatory involvement of a licensed professional waste disposal service ensures that the final step of the process is handled by experts in compliance with all legal requirements.[1] By following these steps, researchers can be confident that they are not only protecting themselves and their colleagues but also ensuring the responsible management of chemical waste.
References
- Sigma-Aldrich. (2025-11-06).
- CDN Isotopes.
- Chemtalk.Ester Disposal.
- University of Texas at Austin.Procedures for Disposal of Hazardous Waste.
- Massachusetts Institute of Technology.Procedure for Disposing of Hazardous Waste.
- Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?
- U.S. Chemical Safety and Hazard Investigation Board.OSHA Requirements for Hazardous Chemical Storage.
- CountyOffice.org. (2024-11-22).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
